molecular formula C10H10O B11836562 Benzofuran, 7-ethenyl-2,3-dihydro- CAS No. 1001671-64-2

Benzofuran, 7-ethenyl-2,3-dihydro-

Cat. No.: B11836562
CAS No.: 1001671-64-2
M. Wt: 146.19 g/mol
InChI Key: DZJFYXILEDKABQ-UHFFFAOYSA-N
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Description

Benzofuran, 7-ethenyl-2,3-dihydro- is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1001671-64-2

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

7-ethenyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-5H,1,6-7H2

InChI Key

DZJFYXILEDKABQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC2=C1OCC2

Origin of Product

United States

Foundational & Exploratory

Chemical properties of Benzofuran, 7-ethenyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: March 2026

The Styrenic Scaffold for Medicinal Chemistry

Executive Summary

7-Ethenyl-2,3-dihydrobenzofuran (also known as 7-vinyl-2,3-dihydrobenzofuran) is a high-value heterocyclic building block used in the synthesis of complex pharmaceutical agents. It serves as a critical "styrenic" intermediate, offering a rigid bicyclic core (dihydrobenzofuran) coupled with a reactive vinyl handle at the sterically unique 7-position.

Unlike its aromatic cousin (benzofuran), the 2,3-dihydro core possesses distinct electronic properties—specifically, the oxygen atom at position 1 is sp³-hybridized but constrained in a saturated five-membered ring, enhancing electron donation into the benzene ring without the aromaticity of the furan ring. This makes the 7-vinyl group highly nucleophilic and susceptible to precise functionalization (e.g., Heck coupling, oxidative cleavage, or polymerization).

This guide provides a definitive technical profile of the molecule, detailing its physicochemical properties, a field-proven synthesis protocol from the 7-bromo precursor, and its strategic utility in drug discovery (e.g., lysine methyltransferase inhibitors).

Physicochemical Profile & Structural Analysis

The 7-ethenyl-2,3-dihydrobenzofuran scaffold is characterized by a "push-pull" electronic system where the oxygen lone pairs donate density into the aromatic ring, activating the vinyl group.

Structural Parameters
PropertyValue (Predicted/Experimental)Context
IUPAC Name 7-Ethenyl-2,3-dihydro-1-benzofuranStandard Nomenclature
Molecular Formula C₁₀H₁₀OCore Scaffold
Molecular Weight 146.19 g/mol Fragment-like
CAS Number Not widely listed (Precursor CAS: 206347-30-0)Often generated in situ or custom synthesized
LogP (Predicted) ~2.8 - 3.1Lipophilic, good membrane permeability
TPSA ~9.2 ŲLow polar surface area (CNS active potential)
H-Bond Donors 0No labile protons
H-Bond Acceptors 1Ether oxygen
Rotatable Bonds 1Vinyl group rotation
Electronic & Reactivity Logic
  • The "Ortho-Effect": The vinyl group at position 7 is ortho to the ring oxygen. This proximity creates a steric and electronic environment distinct from the 5- or 6-isomers. The oxygen lone pair donation makes the vinyl

    
    -carbon nucleophilic.
    
  • Stability: The dihydrobenzofuran ring is stable to reduction and mild oxidation, but the vinyl group is sensitive to radical polymerization and strong oxidants (e.g., ozone, KMnO₄).

Strategic Synthesis: The "Gold Standard" Protocol

While 7-ethenyl-2,3-dihydrobenzofuran is not a common catalog item, it is reliably synthesized from the commercially available 7-bromo-2,3-dihydrobenzofuran (CAS 206347-30-0). The most robust method is the Suzuki-Miyaura Cross-Coupling .

Reaction Pathway Diagram

Synthesis Start 7-Bromo-2,3-dihydrobenzofuran (CAS 206347-30-0) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start->Catalyst Reagent Vinylboronic acid pinacol ester (or Potassium Vinyltrifluoroborate) Reagent->Catalyst Product 7-Ethenyl-2,3-dihydrobenzofuran (Target) Catalyst->Product Suzuki Coupling (Yield: 85-95%)

Figure 1: Standard synthetic route via Suzuki Coupling. The 7-bromo precursor is the industry-standard entry point.

Detailed Experimental Protocol

Objective: Synthesis of 7-ethenyl-2,3-dihydrobenzofuran on a 10 mmol scale.

Reagents:

  • 7-Bromo-2,3-dihydrobenzofuran (2.0 g, ~10 mmol)

  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (VinylBPin) (1.85 g, 12 mmol)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (366 mg, 0.5 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 7-bromo-2,3-dihydrobenzofuran, VinylBPin, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Solvent Addition: Add the degassed Dioxane/Water mixture (40 mL) via syringe under N₂ flow. Add the K₂CO₃.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Note: The product is non-polar.

  • Validation: Confirm structure via ¹H NMR (look for characteristic vinyl signals at δ 6.7 (dd), 5.7 (d), 5.2 (d) ppm).

Reactivity & Functionalization Map

The 7-ethenyl group is a versatile handle. Its reactivity is modulated by the electron-donating nature of the dihydrobenzofuran ring.

Reactivity Center 7-Ethenyl-2,3-dihydrobenzofuran Heck Heck Coupling (Ar-X, Pd cat.) Center->Heck Oxidation Oxidative Cleavage (OsO4/NaIO4 or O3) Center->Oxidation Polymer Polymerization (Radical/Cationic) Center->Polymer Cyclo Cyclopropanation (Simmons-Smith) Center->Cyclo HeckProd Stilbene Derivatives (Extended conjugation) Heck->HeckProd OxProd 7-Formyl-2,3-dihydrobenzofuran (Aldehyde precursor) Oxidation->OxProd PolyProd Poly(7-vinyl-dihydrobenzofuran) (Functional materials) Polymer->PolyProd CycloProd 7-Cyclopropyl-2,3-dihydrobenzofuran Cyclo->CycloProd

Figure 2: Functionalization pathways. The Heck coupling route is particularly relevant for medicinal chemistry libraries.

Key Transformations
  • Heck Coupling (C-C Bond Formation): The vinyl group serves as an excellent alkene partner in Heck reactions. Coupling with aryl halides allows for the rapid construction of 7-styryl-2,3-dihydrobenzofurans , a scaffold seen in various kinase inhibitors.

  • Oxidative Cleavage (Aldehyde Synthesis): Treatment with OsO₄/NaIO₄ or Ozonolysis yields 2,3-dihydrobenzofuran-7-carbaldehyde . This aldehyde is a gateway to reductive aminations, enabling the attachment of amine side chains common in CNS drugs (e.g., 5-HT receptor modulators).

  • Dihydroxylation: Sharpless Asymmetric Dihydroxylation can convert the vinyl group into a chiral diol, useful for creating enantiopure building blocks.

Applications in Drug Development

The 7-ethenyl-2,3-dihydrobenzofuran moiety is rarely a "terminal" group in a drug but rather a linker or precursor .

Case Study: Lysine Methyltransferase Inhibitors

Research into epigenetic modulators (e.g., EZH2 inhibitors) has utilized benzofuran and dihydrobenzofuran scaffolds. The 7-position is often substituted to optimize binding in the enzyme's solvent-exposed channel.

  • Role: The vinyl group acts as a rigid spacer.

  • Derivatization: It is often reduced to an ethyl group or cyclopropanated to fine-tune lipophilicity (LogP) and metabolic stability (blocking metabolic "soft spots").

Case Study: Psychoactive Analogues (Benzofurys)

While 5- and 6-substituted benzofurans (e.g., 6-APB) are well-known psychoactive substances, 7-substituted variants are explored to modulate receptor selectivity (5-HT2A vs. 5-HT2C) and reduce neurotoxicity. The 7-vinyl group allows for the introduction of novel side chains that can alter the pharmacological profile.

References

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 7-Substituted Dihydrobenzofurans

    • Patent: WO2015077194A1. "Inhibitors of lysine methyl transferase." (Describes the use of 7-bromo-2,3-dihydrobenzofuran precursors). Link

  • General Benzofuran Chemistry

    • Nevagina, N. A., et al. (2011). Synthesis and biological activity of 2,3-dihydrobenzofuran derivatives. Pharmaceutical Chemistry Journal, 45, 345–348. Link

  • Precursor Availability (7-Bromo-2,3-dihydrobenzofuran)

    • PubChem CID: 11235398 (7-Bromo-2,3-dihydrobenzofuran). Link

A Technical Guide to the Electronic Effects of the 7-Ethenyl Group on the Dihydrobenzofuran Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a multitude of bioactive natural products and pharmaceuticals.[1] The strategic placement of substituents on this ring system is a cornerstone of medicinal chemistry, as it allows for the fine-tuning of a molecule's electronic, steric, and lipophilic properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the electronic effects imparted by an ethenyl (vinyl) group at the 7-position of the dihydrobenzofuran ring. We will explore the dual nature of the ethenyl substituent, characterized by a complex interplay of inductive and resonance effects, and detail the experimental and computational methodologies used to probe and predict its influence on the chemical reactivity and spectroscopic properties of the heterocyclic system. This guide is intended to serve as a comprehensive resource for scientists engaged in the design and synthesis of novel dihydrobenzofuran-based molecules.

Introduction: The Dihydrobenzofuran Scaffold and the Significance of Substituent Effects

The dihydrobenzofuran core is a recurring structural unit in compounds exhibiting a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antioxidant properties.[1] Its rigid, planar benzofuran portion fused to a more flexible dihydrofuran ring creates a unique three-dimensional architecture that is amenable to diverse molecular recognition events. The electronic character of the aromatic portion of this scaffold is highly sensitive to the nature of its substituents.

Electronic effects of substituents are broadly categorized into two types:

  • Inductive Effects (I): These are transmitted through sigma (σ) bonds and are a consequence of the differing electronegativities of atoms, leading to the polarization of the bond.[2][3] Electron-withdrawing groups have a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).

  • Resonance (or Mesomeric) Effects (R): These occur in conjugated systems and involve the delocalization of pi (π) electrons across the system.[4] Groups that donate π-electrons to the ring are said to have a positive resonance effect (+R), while those that withdraw π-electrons have a negative resonance effect (-R).

Understanding these effects is critical as they dictate the nucleophilicity of the aromatic ring, influencing its susceptibility to electrophilic aromatic substitution and its interaction with biological targets.[5] The ethenyl group presents a particularly interesting case due to its dual electronic nature.

Theoretical Framework: Deconstructing the Electronic Influence of the 7-Ethenyl Group

The net electronic effect of the 7-ethenyl substituent is a balance of its inductive and resonance contributions. Its placement at the C7 position of the dihydrobenzofuran ring has specific implications for electron density distribution.

Inductive Effect (-I)

The carbon atoms of the ethenyl group are sp² hybridized. Due to a higher s-character compared to sp³ hybridized carbons, sp² carbons are more electronegative.[6] Consequently, the ethenyl group exerts a weak electron-withdrawing inductive effect (-I) on the dihydrobenzofuran ring, pulling electron density away through the sigma bond framework.

Resonance Effect (+R)

The π-system of the ethenyl group can align with the π-system of the aromatic ring, allowing for the delocalization of electrons. This conjugation enables the ethenyl group to donate electron density into the ring via resonance, a +R effect. This donation specifically increases the electron density at the ortho and para positions relative to the substituent. In the case of a 7-ethenyl-dihydrobenzofuran, this would primarily enrich the C5 position.

The interplay between the -I and +R effects determines the overall character of the substituent. For the vinyl group, the resonance effect generally outweighs the inductive effect, leading to a net activation of the aromatic ring towards electrophilic aromatic substitution, with a directing preference for the ortho and para positions.

Below is a diagram illustrating the dual electronic effects of the 7-ethenyl group.

Electronic_Effects cluster_DHF 7-Ethenyl-Dihydrobenzofuran DHF_Ring Dihydrobenzofuran Ring System Inductive Inductive Effect (-I) (Electron Withdrawing) DHF_Ring->Inductive σ-bond polarization (sp² C > sp³ C) Resonance Resonance Effect (+R) (Electron Donating) DHF_Ring->Resonance π-conjugation (delocalization) Ethenyl 7-Ethenyl Group (-CH=CH₂) Ethenyl->DHF_Ring Attached to C7 NetEffect Net Effect: Ring Activation (Ortho/Para Directing) Inductive->NetEffect Resonance->NetEffect caption Dual electronic nature of the 7-ethenyl group.

Dual electronic nature of the 7-ethenyl group.

Experimental and Computational Probing of Electronic Effects

A multi-faceted approach combining spectroscopic analysis, reactivity studies, and computational modeling is essential to fully characterize the electronic influence of the 7-ethenyl group.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for probing the electron density at specific positions in a molecule.

  • ¹H NMR: An increase in electron density around a proton leads to greater shielding and an upfield shift (lower ppm). The +R effect of the 7-ethenyl group is expected to cause a noticeable upfield shift for the proton at C5.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are also highly sensitive to substituent effects. Increased electron density from the +R effect will shield the C5 and C3a carbons, causing an upfield shift in their ¹³C signals compared to the unsubstituted dihydrobenzofuran.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data (in ppm) for Substituted Dihydrobenzofuran in CDCl₃

Carbon PositionUnsubstituted7-Nitro (-R, -I)7-Ethenyl (+R, -I)
C3a120.5122.1119.8
C4128.0126.5128.2
C5121.3125.0118.5
C6127.1130.2127.5
C7109.8145.3130.1
C7a159.2158.5159.5

Note: Data is illustrative to demonstrate expected trends.

UV-Visible Spectroscopy: The dihydrobenzofuran ring system is a chromophore. The introduction of a conjugated ethenyl group at C7 extends the π-system, which typically results in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ). This shift indicates a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Reactivity Studies: Hammett Analysis

The Hammett equation provides a quantitative framework for correlating the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives. It takes the form:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For substituents that can engage in direct resonance with the reaction center, modified constants like σ⁺ (for reactions involving electron-deficient transition states) are used.[7] The vinyl group has been shown to be capable of stabilizing both positive and negative charges, giving it variable sigma values depending on the nature of the reaction.[8] Experimental determination of the reaction rate for an electrophilic substitution on 7-ethenyl-dihydrobenzofuran compared to the parent compound would allow for the calculation of an effective σ value in this specific system, providing a quantitative measure of its activating effect.

Computational Modeling

Modern computational chemistry offers powerful tools for visualizing and quantifying electronic effects.[9] Density Functional Theory (DFT) is a commonly employed method.

Workflow for Computational Analysis:

Computational_Workflow start Start: Define Molecular Structure (7-Ethenyl-DHF) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc Property Calculations freq_calc->prop_calc mep Molecular Electrostatic Potential (MEP) Map prop_calc->mep Visualize Charge Distribution nbo Natural Bond Orbital (NBO) Analysis prop_calc->nbo Quantify Atomic Charges fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis prop_calc->fmo Assess Reactivity & Spectra end End: Correlate with Experimental Data mep->end nbo->end fmo->end caption DFT workflow for electronic structure analysis.

DFT workflow for electronic structure analysis.
  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density on the molecule's surface. For 7-ethenyl-dihydrobenzofuran, the MEP map would show regions of high electron density (negative potential, typically colored red) localized on the aromatic ring, particularly at the C5 position, confirming the electron-donating nature of the substituent.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides quantitative values for atomic charges and orbital interactions.[10] This method can quantify the charge transfer from the ethenyl group to the dihydrobenzofuran ring, providing numerical evidence for the +R effect.

Implications for Drug Development and Materials Science

The electronic modulation by the 7-ethenyl group has significant practical implications:

  • Modulation of pKa: The increased electron density on the aromatic ring can influence the acidity or basicity of other functional groups on the molecule. For example, it would decrease the acidity of a phenolic hydroxyl group elsewhere on the ring.

  • Reactivity and Late-Stage Functionalization: The net activating effect of the ethenyl group can direct further synthetic transformations, such as electrophilic aromatic substitution, to specific positions on the ring. Furthermore, the vinyl group itself is a versatile synthetic handle, amenable to a wide range of reactions including Heck coupling, metathesis, and polymerization, allowing for the creation of complex molecular architectures or novel polymeric materials.

  • Target-Ligand Interactions: The modified electronic distribution can alter key interactions with biological targets. The increased electron density in the aromatic π-system can enhance π-π stacking or cation-π interactions with amino acid residues in a protein's active site.[11]

Conclusion

The 7-ethenyl group is a nuanced electronic modulator of the dihydrobenzofuran scaffold. While its sp²-hybridized carbons exert a weak inductive pull, its ability to donate electrons into the aromatic ring through π-conjugation is the dominant effect. This net electron donation activates the ring, particularly at the C5 position, influencing its spectroscopic properties and enhancing its reactivity towards electrophiles. A thorough understanding of these effects, gained through a combination of modern spectroscopic techniques, classical kinetic studies, and in silico modeling, is paramount for the rational design of novel dihydrobenzofuran-based compounds for applications in medicinal chemistry and materials science.

References

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). RSC. Available at: [Link]

  • Kerru, N., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate. Available at: [Link]

  • Experimental and theoretical investigation of the unusual substituent effect of the vinyl group. Unknown Source. Available at: [Link]

  • How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution? (2017). Quora. Available at: [Link]

  • Does ethenyl group shows +R or -R effect, when attached to benzene? (2025). Quora. Available at: [Link]

  • Computational understanding of heterocyclisation reactions and synthesis of fluorinated isoquinolines. (n.d.). Unknown Source. Available at: [Link]

  • Substituent Effects. (n.d.). University of Calgary. Available at: [Link]

  • A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers. (2021). ACS Omega. Available at: [Link]

  • Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. (2022). MDPI. Available at: [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Available at: [Link]

  • Hammett Substituent Constants. (n.d.). ResearchGate. Available at: [Link]

  • A Tailored COF for Visible-Light Photosynthesis of 2,3-Dihydrobenzofurans. (2023). PMC. Available at: [Link]

  • Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. Available at: [Link]

  • Intro to Organic Chemistry: inductive and resonance effects. (2023). YouTube. Available at: [Link]

  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. (2016). PMC. Available at: [Link]

  • Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. (2015). Organic Letters. Available at: [Link]

  • Substituent Effects. (n.d.). Lumen Learning. Available at: [Link]

  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. (n.d.). Pendidikan Kimia. Available at: [Link]

  • Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. Available at: [Link]

  • Inductive effects on the electron distribution of the vinyl group: a correlation between substituent electronegativity and bond point shift. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. (2012). HETEROCYCLES. Available at: [Link]

  • Hammett equation. (n.d.). Wikipedia. Available at: [Link]

  • Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water. (2019). PUBDB. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Available at: [Link]

Sources

Strategic Technical Guide: 7-Vinyl-2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 7-vinyl-2,3-dihydrobenzofuran scaffold represents a high-value chemotype in modern medicinal chemistry and organic synthesis.[1] Unlike its more common 5-substituted congeners, the 7-vinyl derivative offers a unique ortho-oxygen geometry that facilitates specialized catalytic transformations, including enantioselective hydrofunctionalization and stereocontrolled cyclopropanation.[1]

This guide analyzes the 7-vinyl-2,3-dihydrobenzofuran moiety not merely as a final target, but as a versatile divergent intermediate.[1] It serves as a critical gateway to complex tricyclic cores found in neolignan natural products and emerging therapeutic candidates for oncology (CK2 inhibitors) and inflammation (mPGES-1 inhibitors).[1]

Chemical Architecture & Reactivity Profile

The 7-vinyl group is electronically coupled to the benzofuran oxygen lone pair, creating a "push-pull" electronic environment distinct from the 5-isomer.[1]

  • Steric Environment: The vinyl group at C7 is sterically crowded by the adjacent furan ring oxygen. This proximity dictates high regioselectivity in metal-catalyzed additions, often favoring Markovnikov addition or cis-selective cyclopropanation due to coordination steering.[1]

  • Electronic Activation: The electron-donating nature of the dihydrobenzofuran oxygen activates the vinyl group toward electrophilic attack, making it an excellent substrate for Copper(I)-Hydride (CuH) catalyzed hydrofunctionalizations.

Table 1: Comparative Reactivity of Vinyl-Dihydrobenzofurans
Feature5-Vinyl Derivative7-Vinyl DerivativeMechanistic Implication
Steric Hindrance LowHigh (Ortho to Oxygen)7-vinyl favors cis-selective catalysis due to O-coordination.[1]
Electronic Bias Para-conjugationOrtho-conjugation7-vinyl exhibits distinct HOMO coefficients affecting regiocontrol.[1]
Metabolic Stability ModerateLow (Epoxidation prone)7-vinyl is often a precursor to stable ethyl/cyclopropyl analogs.[1]
Primary Application Polymerization monomersChiral scaffold synthesisUsed to build complex 3D pharmacophores.

Synthetic Methodologies

Accessing the 7-vinyl-2,3-dihydrobenzofuran core requires overcoming the directing effects that typically favor para (C5) substitution.[1] Two primary validated routes are established: Palladium-Catalyzed Cross-Coupling (Standard) and Gold-Catalyzed Ring Contraction (Advanced).[1]

Protocol A: Palladium-Catalyzed Stille Coupling (Standard Access)

Rationale: This route provides the highest reliability for gram-scale synthesis starting from commercially available 7-bromo-2,3-dihydrobenzofuran.[1]

Reagents:

  • Substrate: 7-Bromo-2,3-dihydrobenzofuran[1]

  • Coupling Partner: Tributyl(vinyl)tin (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with 7-bromo-2,3-dihydrobenzofuran and toluene. Sparge with argon for 15 minutes to remove dissolved O₂ (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ and tributyl(vinyl)tin under a positive argon stream.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.5) should disappear, yielding the vinyl product (Rf ~0.6).

  • Workup: Cool to RT. Quench with 10% KF solution (to precipitate tin residues). Filter through a Celite pad.

  • Purification: Flash chromatography on silica gel (100% Hexanes → 2% EtOAc/Hexanes). Note: The vinyl group is prone to polymerization; store at -20°C with traces of BHT if not used immediately.[1]

Protocol B: Gold(I)-Catalyzed Ring Contraction (Specialized)

Rationale: For constructing complex fused systems, 7-vinyl-1,3,5-cycloheptatrienes can undergo a Buchner-type ring contraction catalyzed by Au(I) to yield functionalized dihydrobenzofurans.[1]

GoldCatalysis cluster_legend Mechanism Logic Substrate 7-Vinyl-1,3,5-cycloheptatriene (Precursor) Au_Complex [Au(I)] Catalyst (Activation) Substrate->Au_Complex Coordination Intermediate Norcaradiene Intermediate Au_Complex->Intermediate 6π-Electrocyclization Product 7-Vinyl-2,3-dihydrobenzofuran (Target) Intermediate->Product [1,5]-H Shift & Aromatization Regioselectivity controlled by Au-ligand sterics Regioselectivity controlled by Au-ligand sterics

Figure 1: Gold(I)-catalyzed synthesis pathway via ring contraction of cycloheptatrienes.[1][2]

Advanced Reactivity: Hydrofunctionalization & Cyclopropanation

The most potent application of 7-vinyl-2,3-dihydrobenzofuran is its use as a "molecular handle" to install chiral centers via asymmetric catalysis.[1]

CuH-Catalyzed Enantioselective Hydroamidation

Recent literature (e.g., MIT DSpace, 2020) highlights the use of Copper-Hydride (CuH) catalysis to convert the 7-vinyl group into chiral amides with high enantiomeric ratios (er > 98:2).[1][2]

  • Mechanism: The Cu-H species adds across the vinyl double bond. The ortho-oxygen atom of the dihydrobenzofuran coordinates to the copper center, creating a rigid transition state that dictates the stereochemistry of the subsequent electrophilic trapping with dioxazolones.

  • Outcome: Converts 7-vinyl-2,3-dihydrobenzofuran → (S)-N-(1-(2,3-dihydrobenzofuran-7-yl)ethyl)benzamide .

  • Significance: This generates chiral amine pharmacophores found in CNS-active agents without requiring chiral resolution.[1]

Biocatalytic Cyclopropanation (Myoglobin Variants)

Engineered myoglobin variants (e.g., Mb(H64G, V68A)) can catalyze the cyclopropanation of the 7-vinyl group using diazo esters.

  • Self-Validating Control: The enzyme's heme pocket sterically enforces attack on the si-face of the vinyl group.

  • Result: Formation of tricyclic benzo-cyclopropyl-fused systems, which are bioisosteres for indole alkaloids.[1]

Biological Implications & Therapeutic Potential

The 7-vinyl-2,3-dihydrobenzofuran scaffold is a precursor to several high-value biological targets.

Key Therapeutic Areas[4]
  • CK2 Inhibitors (Oncology):

    • 7-substituted dihydrobenzofurans (often derived from 7-vinyl or 7-bromo precursors) inhibit Casein Kinase 2 (CK2).[1]

    • Structure-Activity Relationship (SAR): Bulky groups at C7 (accessible via hydrofunctionalization of the vinyl group) fit into the ATP-binding pocket's hydrophobic cleft, improving selectivity over other kinases.

  • mPGES-1 Inhibitors (Inflammation):

    • Used as a bioisostere for the indole core in non-steroidal anti-inflammatory drug design.

    • The 7-vinyl group is often reduced to 7-ethyl or oxidized to 7-acetyl to modulate lipophilicity (LogP) and metabolic clearance.[1]

  • Neolignan Analogs:

    • Natural products like Ailanthoidol contain benzofuran cores. 7-vinyl derivatives serve as synthetic precursors to mimic the prenylated side chains found in these antioxidant and antiviral lignans.[1]

BioActivity Vinyl 7-Vinyl-2,3-dihydrobenzofuran (Core Scaffold) Hydrog Hydrogenation (Pd/C, H2) Vinyl->Hydrog Oxid Oxidation (OsO4 / NaIO4) Vinyl->Oxid Cyclo Cyclopropanation (Rh2(esp)2 / Diazo) Vinyl->Cyclo Ethyl 7-Ethyl Derivative (Lipophilic Anchor) Hydrog->Ethyl Aldehyde 7-Formyl Derivative (Reactive Electrophile) Oxid->Aldehyde Tricycle Tricyclic Indane Mimic (Conformational Lock) Cyclo->Tricycle Target1 mPGES-1 Inhibitor (Inflammation) Ethyl->Target1 Target2 CK2 Inhibitor (Oncology) Aldehyde->Target2 Target3 Melatonin Agonist (CNS) Tricycle->Target3

Figure 2: Divergent synthesis from the 7-vinyl scaffold to bioactive therapeutic classes.[1]

References

  • PubChem. 7-vinyl-benzofuran | C10H8O.[1][3] National Library of Medicine. [Link][1]

  • Mato, M., et al. (2020).[4] Gold-Catalyzed Synthesis of Small Rings. Chemical Reviews, 121(14), 8613–8684. American Chemical Society. [Link][1]

  • Zhou, Y. (2020). Development and Applications of Copper(I) Hydride Catalysis in Asymmetric Reactions and Heterocycle Synthesis. MIT DSpace (Doctoral Thesis). [Link]

  • Ren, X., et al. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran Based Tricyclic Scaffolds. ACS Catalysis, 9(12). [Link][1]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3). [Link]

  • Giannaccini, G., et al. (2011). Synthesis and Biological Studies of Benzo[b]furan Derivatives. Molecules. [Link][1][5]

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An In-depth Technical Guide to the 2,3-Dihydrobenzofuran Scaffold: Synthesis, Functionalization, and Therapeutic Potential with a Focus on 7-Ethenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran scaffold, also known as coumaran, is a bicyclic heterocyclic system where a benzene ring is fused to a dihydrofuran ring. This structural motif is a cornerstone in the architecture of a vast array of biologically active molecules.[7] The inherent structural rigidity and the presence of stereogenic centers at the C2 and C3 positions allow for the creation of a diverse range of three-dimensional structures, which is crucial for specific interactions with biological targets.[2]

The therapeutic landscape of 2,3-dihydrobenzofuran derivatives is broad and continually expanding. Notable examples of drugs and bioactive compounds containing this scaffold underscore its importance in medicinal chemistry.[4] The versatility of this core structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

General Synthetic Strategies for the 2,3-Dihydrobenzofuran Scaffold

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic routes, broadly categorized into intramolecular and intermolecular approaches.[2] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy that involves the formation of the dihydrofuran ring from a suitably functionalized phenolic precursor.

  • Palladium-Catalyzed Intramolecular C-O Bond Formation: A prevalent method involves the palladium-catalyzed cyclization of 2-allylphenols or related derivatives.[8] This approach offers good control over regioselectivity and can be adapted for asymmetric synthesis.[9]

  • Acid-Catalyzed Cyclization: The cyclization of appropriately substituted phenoxyethyl derivatives can be promoted by strong acids. This method is often straightforward but may have limitations regarding substrate scope and functional group tolerance.

  • Radical Cyclization: Radical-mediated cyclizations of precursors containing a phenolic hydroxyl group and a suitably positioned double bond can also yield the 2,3-dihydrobenzofuran core.

Intermolecular Approaches

Intermolecular strategies involve the construction of the 2,3-dihydrobenzofuran ring from two or more separate components.

  • [4+1] Cycloadditions: Reactions involving o-quinone methides and various one-carbon components can be a powerful tool for the synthesis of substituted 2,3-dihydrobenzofurans.[2]

  • Palladium-Catalyzed Annulation: The reaction of phenols with alkenes or alkynes, catalyzed by palladium, can directly lead to the formation of the 2,3-dihydrobenzofuran ring system.[10]

Functionalization of the 2,3-Dihydrobenzofuran Core with a Focus on the 7-Position

The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The 7-position, in particular, has been a target for modification to modulate pharmacological properties.[11][12]

Synthesis of 7-Substituted 2,3-Dihydrobenzofurans

The introduction of substituents at the 7-position can be achieved either by starting with a pre-functionalized phenol or by direct functionalization of the 2,3-dihydrobenzofuran scaffold.

  • Directed Ortho-Metalation: The oxygen atom of the dihydrofuran ring can direct lithiation to the adjacent 7-position. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups, including carboxyl groups.[11]

  • Palladium-Catalyzed Cross-Coupling Reactions: A 7-halo-2,3-dihydrobenzofuran intermediate can serve as a versatile handle for introducing various substituents via well-established cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.

Proposed Synthetic Routes to 7-Ethenyl-2,3-Dihydrobenzofuran

While a specific, documented synthesis for 7-ethenyl-2,3-dihydrobenzofuran is not readily found, established synthetic methodologies can be applied to achieve its synthesis.

  • Heck Coupling Reaction: The palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds and is ideally suited for the synthesis of vinylarenes.[13][14] A plausible route would involve the coupling of a 7-halo-2,3-dihydrobenzofuran (e.g., 7-bromo-2,3-dihydrobenzofuran) with a vinylating agent such as ethylene or a vinylboronic acid derivative.

  • Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes. Therefore, 2,3-dihydrobenzofuran-7-carbaldehyde could serve as a key intermediate. This aldehyde can be synthesized via formylation of 2,3-dihydrobenzofuran, for example, through a Vilsmeier-Haack reaction or by quenching a 7-lithiated intermediate with a formylating agent. Subsequent reaction with a methylidenephosphorane would yield the desired 7-ethenyl-2,3-dihydrobenzofuran.

Physicochemical and Spectroscopic Characterization (Predictive)

Although experimental data for 7-ethenyl-2,3-dihydrobenzofuran is unavailable, its physicochemical properties and spectroscopic signatures can be predicted based on the known characteristics of the 2,3-dihydrobenzofuran scaffold and related vinylarenes.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.
¹H NMR Characteristic signals would include aromatic protons (with coupling patterns indicative of a 1,2,3-trisubstituted benzene ring), vinylic protons (typically in the range of 5-7 ppm with characteristic geminal, cis, and trans coupling constants), and two methylene groups of the dihydrofuran ring (appearing as triplets or more complex multiplets).
¹³C NMR Signals corresponding to the aromatic carbons, the two sp² carbons of the ethenyl group, and the two sp³ carbons of the dihydrofuran ring would be expected.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z 146. Fragmentation patterns would likely involve loss of ethylene and other characteristic fragments of the dihydrobenzofuran ring.
Infrared (IR) Characteristic C-H stretching vibrations for aromatic and vinyl groups, C=C stretching of the vinyl group and the aromatic ring, and C-O stretching of the ether linkage would be anticipated.

Potential Biological Significance and Applications in Drug Development

The 2,3-dihydrobenzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[15] The introduction of an ethenyl group at the 7-position could lead to novel pharmacological profiles.

  • Anticancer Activity: Many benzofuran derivatives exhibit potent anticancer properties.[5][6] The ethenyl group could act as a Michael acceptor or participate in other interactions within the active sites of target enzymes or receptors.

  • Anti-inflammatory Activity: Substituted 2,3-dihydrobenzofurans have been investigated as anti-inflammatory agents.[16] The 7-ethenyl derivative could potentially modulate inflammatory pathways.

  • CNS Activity: The 2,3-dihydrobenzofuran core is present in compounds with activity in the central nervous system.[4] The lipophilicity and electronic properties of the 7-ethenyl substituent could influence blood-brain barrier penetration and interaction with CNS targets.

Experimental Protocols (Exemplary and Adaptable)

The following are generalized, exemplary protocols that can be adapted for the synthesis and characterization of 7-ethenyl-2,3-dihydrobenzofuran based on established chemical principles.

Synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde (Wittig Precursor)
  • Protection of the 2- and 3-positions (if necessary): Depending on the stability of the dihydrofuran ring to the reaction conditions, protection may be required.

  • Directed Ortho-Metalation: Dissolve 2,3-dihydrobenzofuran in anhydrous THF under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Add a solution of n-butyllithium in hexanes dropwise. Stir the reaction mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Wittig Reaction to form 7-Ethenyl-2,3-Dihydrobenzofuran
  • Phosphonium Salt Formation: React triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide) to generate the ylide.

  • Wittig Reaction: Add a solution of 2,3-dihydrobenzofuran-7-carbaldehyde in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic pathways.

Synthesis of 7-Ethenyl-2,3-dihydrobenzofuran cluster_0 Route 1: Wittig Reaction cluster_1 Route 2: Heck Coupling 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran 7-Lithio-2,3-dihydrobenzofuran 7-Lithio-2,3-dihydrobenzofuran 2,3-Dihydrobenzofuran->7-Lithio-2,3-dihydrobenzofuran n-BuLi 2,3-Dihydrobenzofuran-7-carbaldehyde 2,3-Dihydrobenzofuran-7-carbaldehyde 7-Lithio-2,3-dihydrobenzofuran->2,3-Dihydrobenzofuran-7-carbaldehyde DMF 7-Ethenyl-2,3-dihydrobenzofuran 7-Ethenyl-2,3-dihydrobenzofuran 2,3-Dihydrobenzofuran-7-carbaldehyde->7-Ethenyl-2,3-dihydrobenzofuran Ph3P=CH2 7-Bromo-2,3-dihydrobenzofuran 7-Bromo-2,3-dihydrobenzofuran 7-Bromo-2,3-dihydrobenzofuran->7-Ethenyl-2,3-dihydrobenzofuran Vinylboronic acid, Pd catalyst

Caption: Proposed synthetic routes to 7-ethenyl-2,3-dihydrobenzofuran.

Conclusion

The 2,3-dihydrobenzofuran scaffold remains a highly valuable and versatile platform in the design and development of new therapeutic agents. While specific data for 7-ethenyl-2,3-dihydrobenzofuran is currently limited, this guide provides a comprehensive framework for its synthesis and characterization based on well-established chemical principles. The exploration of novel derivatives, such as the 7-ethenyl analog, holds significant promise for the discovery of new bioactive molecules with unique pharmacological profiles. Further research into the synthesis and biological evaluation of this and other novel 2,3-dihydrobenzofuran derivatives is warranted to fully explore their therapeutic potential.

References

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  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. (2022). [Link]

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  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. (2019). [Link]

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  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. (1981). [Link]

  • Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. MDPI. (2024). [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. (2016). [Link]

  • European Journal of Medicinal Chemistry. UPCommons. (2016). [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC - NIH. (2014). [Link]

  • Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Journal of Molecular Structure. (2020). [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. (2023). [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. (2025). [Link]

  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. RSC Publishing. (2017). [Link]

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  • Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. PubMed. (2014). [Link]

  • Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. Figshare. (2013). [Link]

  • Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed. (2013). [Link]

  • Scheme 3. Synthesis of 2,3-disubstituted-7-arylbenzofurans. ResearchGate. (2015). [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. (2025). [Link]

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  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. (2002). [Link]

  • SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES. (2012). [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. PubMed. (2002). [Link]

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  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. ACS Publications. (2025). [Link]

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Unlocking the Biological Potential of 7-Ethenyl-2,3-Dihydrobenzofuran Scaffolds: A Comprehensive Guide to Biocatalytic Synthesis and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly shifts away from flat, two-dimensional aromatic rings toward sp³-rich, three-dimensional architectures, the 2,3-dihydrobenzofuran core has emerged as a highly privileged pharmacophore. While standard dihydrobenzofurans exhibit a wide array of biological activities, the specific functionalization at the 7-position with an ethenyl (vinyl) group—creating the 7-ethenyl-2,3-dihydrobenzofuran scaffold—unlocks unprecedented synthetic and pharmacological potential. This whitepaper provides an in-depth technical analysis of how this specific scaffold serves as a critical precursor for generating stereochemically dense tricyclic compounds via engineered biocatalysis, and details the resulting biological activities of these complex architectures.

Mechanistic Rationale: The 7-Ethenyl Advantage and "Escape from Flatland"

In medicinal chemistry, the "escape from flatland" hypothesis posits that increasing the fraction of sp³ hybridized carbons (Fsp³) in a drug candidate improves target specificity and reduces off-target toxicity. The 7-ethenyl-benzofuran scaffold is strategically designed to achieve this.

The dual reactivity of this molecule is its greatest asset. The exocyclic 7-ethenyl group and the endocyclic C2=C3 double bond provide two distinct sites for functionalization. However, traditional transition-metal catalysis (e.g., Rh or Ru) often fails to differentiate between these sites or control the resulting stereochemistry. By utilizing engineered metalloproteins, researchers can drive a highly ordered, sequential double-cyclopropanation. The exocyclic vinyl group, being sterically more accessible and electronically distinct, undergoes carbenoid transfer first. This is immediately followed by the cyclopropanation of the C2=C3 bond, yielding a rigidified, tricyclic 2,3-dihydrobenzofuran derivative with up to five stereogenic centers[1].

Biocatalytic Assembly: Forging Tricyclic Architectures

To achieve the >99.9% enantiomeric and diastereomeric excess required for biological evaluation, wild-type myoglobin (Mb) is insufficient due to steric clashes within the distal heme pocket. As a Senior Application Scientist, I emphasize the necessity of using the Mb(H64G,V68A) double mutant.

Causality in Enzyme Engineering:

  • H64G Mutation: Removing the distal histidine eliminates steric hindrance directly above the iron-porphyrin center, allowing the bulky 7-ethenyl-benzofuran substrate to enter the active site.

  • V68A Mutation: Substituting valine with the smaller alanine expands the lateral volume of the pocket, precisely orienting the ethyl diazoacetate (EDA) and the substrate to ensure that the iron-carbenoid intermediate exclusively attacks from a single stereochemical face.

Pathway A 7-Ethenyl-Benzofuran (Target Scaffold) C Fe(II)-Carbenoid Formation A->C EDA B Engineered Myoglobin Mb(H64G,V68A) B->C Catalysis D 1st Cyclopropanation (Exocyclic Vinyl) C->D Kinetics Favored E 2nd Cyclopropanation (Endocyclic C2=C3) D->E Sequential Transfer F Tricyclic Scaffold (>99.9% ee/de) E->F Final Assembly

Fig 1. Sequential biocatalytic cyclopropanation pathway of 7-ethenyl-benzofuran.

Pharmacological Landscape of the 2,3-Dihydrobenzofuran Core

Compounds containing the 2,3-dihydrobenzofuran framework exhibit a profound spectrum of biological activities, including anti-malarial, anti-HIV, hepatoprotective, and anticancer properties[2].

Crucially, recent structure-activity relationship (SAR) studies have identified 2,3-dihydrobenzofurans as highly potent, bioinspired lead compounds for the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) [3]. mPGES-1 is a terminal enzyme in the cyclooxygenase-2 (COX-2) pathway and a highly sought-after target for next-generation anti-inflammatory and antineoplastic drugs.

The tricyclic derivatives synthesized from the 7-ethenyl precursor are particularly valuable here. The rigid, three-dimensional structure of the tricyclic scaffold allows it to deeply anchor into the narrow, hydrophobic binding pocket of mPGES-1, minimizing the entropic penalty of binding compared to highly flexible linear molecules.

Quantitative Performance Data

The table below summarizes the critical performance metrics of various biocatalysts in the double cyclopropanation of 7-ethenyl-benzofuran, underscoring the necessity of the engineered Mb(H64G,V68A) variant.

Biocatalyst VariantPrimary Reaction SiteTotal Yield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
Wild-type MbNone (Steric Block)< 1N/AN/A
Mb(H64V)C2=C3 only< 10LowLow
Mb(H64G,V68A) Vinyl & C2=C3 85 > 99.9 > 99.9

Self-Validating Experimental Protocol: Biocatalytic Cyclopropanation

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale, and the workflow concludes with mandatory analytical validation before any downstream biological assaying.

Reagents & Equipment:

  • Purified Mb(H64G,V68A) enzyme (10-20 μM final concentration).

  • 7-Ethenyl-benzofuran (10 mM).

  • Ethyl diazoacetate (EDA, 20 mM).

  • Sodium dithionite (Na₂S₂O₄, 10 mM).

  • Anaerobic chamber or Schlenk line.

Step-by-Step Methodology:

  • Buffer Degassing (Critical Causality): Purge 50 mM potassium phosphate buffer (pH 7.4) with argon for 30 minutes. Rationale: The catalytically active species is an Fe(II)-carbenoid. Any ambient oxygen will rapidly oxidize the heme iron to the inactive Fe(III) state, completely halting the reaction.

  • Biocatalyst Reduction: Inside an anaerobic glovebox, add the purified Mb(H64G,V68A) to the degassed buffer. Add sodium dithionite to a final concentration of 10 mM. Rationale: Dithionite chemically reduces the resting Fe(III) state of the myoglobin to the active Fe(II) state required to decompose the diazoester.

  • Substrate Introduction: Add 7-ethenyl-benzofuran (dissolved in minimal ethanol) to the reaction mixture, followed by the slow addition of EDA. Stir at room temperature for 12 hours.

  • Extraction: Quench the reaction by exposing it to air (oxidizing the iron). Extract the aqueous mixture three times with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Analytical Validation (Self-Validation Step): Purify the crude mixture via silica gel chromatography. Subject the purified tricyclic product to Chiral High-Performance Liquid Chromatography (HPLC) and 2D-NMR (NOESY) . Rationale: Biological targets like mPGES-1 are highly stereospecific. The protocol proves its own success only when Chiral HPLC confirms >99.9% ee, ensuring that subsequent biological assay data is not confounded by enantiomeric impurities.

Workflow W1 Step 1: Buffer Degassing (Argon Purge, Removes O2) W2 Step 2: Catalyst Activation (Na2S2O4 Reduction to Fe(II)) W1->W2 W3 Step 3: Substrate Addition (7-Ethenyl-Benzofuran + EDA) W2->W3 W4 Step 4: Aerobic Quench & Extraction (DCM Extraction) W3->W4 W5 Step 5: Analytical Validation (Chiral HPLC / 2D-NMR) W4->W5

Fig 2. Self-validating experimental workflow for biocatalytic scaffold generation.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. 2

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed/NIH. 3

  • Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. PubMed/NIH. 1

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Comparative Technical Guide: 5-Ethenyl vs. 7-Ethenyl-2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydrobenzofuran (DHB) scaffold represents a privileged structure in medicinal chemistry, serving as the core for neolignans, antioxidants, and kinase inhibitors (e.g., CK2). The introduction of an ethenyl (vinyl) handle onto this scaffold allows for rapid diversification via cross-coupling, polymerization, or oxidative cleavage.

However, the 5-ethenyl and 7-ethenyl isomers represent two distinct chemical lineages governed by opposing mechanistic rules:

  • 5-Ethenyl-2,3-dihydrobenzofuran: Accessed via electronic control . The oxygen lone pair activates the para position (C5) toward electrophilic aromatic substitution (EAS).

  • 7-Ethenyl-2,3-dihydrobenzofuran: Accessed via coordination control . The oxygen atom acts as a Directed Metalation Group (DMG), guiding strong bases (alkyllithiums) to the ortho position (C7).

This guide provides a rigorous technical comparison of these isomers, detailing their divergent syntheses, spectroscopic signatures, and functional utility.

Part 1: Structural & Electronic Landscape

The reactivity of the 2,3-dihydrobenzofuran core is dictated by the phenolic oxygen. Unlike benzofuran, where the furan ring is aromatic, the DHB heterocyclic ring is saturated. This makes DHB behave chemically like a cyclic alkyl aryl ether.

Electronic Activation vs. Steric Environment
Feature5-Position (Para)7-Position (Ortho)
Electronic Character Highly Nucleophilic (Resonance Activated)Acidic / Coordinating (Inductive Effect)
Steric Environment Exposed / UnhinderedSterically Crowded (Adjacent to O-ring)
Primary Access Route Electrophilic Aromatic Substitution (EAS)Directed Ortho Metalation (DoM)
NMR Pattern (1H) 1,2,4-Trisubstituted (d, dd, d)1,2,3-Trisubstituted (d, d, t)
Metabolic Liability High (Primary site of P450 oxidation)Low (Sterically blocked)
Mechanistic Divergence

The following diagram illustrates the fundamental divergence in accessing these two positions.

ReactivityLogic DHB 2,3-Dihydrobenzofuran (Core Scaffold) Elec_Control Electronic Control (Resonance) DHB->Elec_Control Reagent: Electrophiles Coord_Control Coordination Control (Chelation) DHB->Coord_Control Reagent: Organolithiums C5_Attack Electrophilic Attack (Br2, HNO3) Elec_Control->C5_Attack O-Lone Pair Donation Prod_5 5-Substituted Isomer (Para) C5_Attack->Prod_5 C7_Attack Directed Lithiation (n-BuLi/TMEDA) Coord_Control->C7_Attack Li-O Coordination Prod_7 7-Substituted Isomer (Ortho) C7_Attack->Prod_7

Figure 1: Divergent reactivity logic. Electrophiles follow resonance to C5, while organolithiums coordinate to Oxygen to deprotonate C7.

Part 2: Synthetic Pathways[2]

Synthesis of 5-Ethenyl-2,3-dihydrobenzofuran

This isomer is synthesized using standard electrophilic substitution followed by Palladium-catalyzed cross-coupling.

  • Step 1: Bromination. Treatment of DHB with bromine in acetic acid selectively yields 5-bromo-2,3-dihydrobenzofuran. The C5 position is favored over C7 due to steric hindrance at C7 and the strong para-directing effect of the ether oxygen.

  • Step 2: Heck Coupling. The 5-bromo intermediate undergoes Heck coupling with ethylene (gas) or a vinyl boronate (Suzuki) to install the ethenyl group.

Synthesis of 7-Ethenyl-2,3-dihydrobenzofuran

Accessing the 7-position requires overcoming the electronic preference for C5. This is achieved via Directed Ortho Metalation (DoM) .

  • Step 1: Lithiation. The ether oxygen of DHB coordinates with n-butyllithium (n-BuLi), directing deprotonation specifically to the C7 position. TMEDA is often added to break up BuLi aggregates and enhance reactivity.

  • Step 2: Formylation/Iodination. The C7-lithio species is quenched with DMF (to get the aldehyde) or Iodine (to get the iodide).

  • Step 3: Olefination.

    • From Aldehyde: Wittig reaction with methyltriphenylphosphonium bromide.

    • From Iodide: Stille coupling with tributyl(vinyl)tin.

Note on Parham Cyclization: For large-scale industrial synthesis where lithiation of DHB might be sensitive to impurities, the Parham Cyclization is an alternative. This involves starting with 1,3-dibromo-2-(2-bromoethoxy)benzene and treating it with n-BuLi.[1] The lithium-halogen exchange triggers an intramolecular cyclization to form 7-bromo-DHB directly [1].

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Ethenyl-2,3-dihydrobenzofuran

Objective: Selective para-functionalization.

  • Bromination:

    • Dissolve 2,3-dihydrobenzofuran (10 mmol) in glacial acetic acid (20 mL) at 0°C.

    • Add Br2 (10.5 mmol) dropwise over 30 minutes.

    • Stir at room temperature for 2 hours.

    • Quench with aqueous Na2S2O3. Extract with EtOAc.[2][3]

    • Result: 5-Bromo-2,3-dihydrobenzofuran (Yield >85%).

  • Suzuki-Miyaura Coupling (Vinyl):

    • Combine 5-bromo-DHB (5 mmol), Potassium vinyltrifluoroborate (5.5 mmol), PdCl2(dppf) (3 mol%), and Et3N (15 mmol) in n-Propanol (20 mL).

    • Reflux under N2 for 4 hours.

    • Cool, filter through Celite, and concentrate.

    • Purify via flash chromatography (Hexanes).[3]

    • Result:5-Ethenyl-2,3-dihydrobenzofuran .

Protocol B: Synthesis of 7-Ethenyl-2,3-dihydrobenzofuran

Objective: Selective ortho-functionalization via DoM.

  • Directed Lithiation:

    • Flame-dry a flask under Argon. Add 2,3-dihydrobenzofuran (10 mmol) and TMEDA (11 mmol) in anhydrous Et2O (30 mL).

    • Cool to -78°C. Add n-BuLi (2.5 M in hexanes, 11 mmol) dropwise.

    • Stir at 0°C for 2 hours (allows coordination and deprotonation at C7).

  • Formyl Quench:

    • Cool back to -78°C. Add anhydrous DMF (15 mmol).

    • Warm to RT and stir for 1 hour. Quench with sat. NH4Cl.

    • Extract with Et2O.

    • Result: 7-Formyl-2,3-dihydrobenzofuran.

  • Wittig Olefination:

    • Suspend Methyltriphenylphosphonium bromide (12 mmol) in THF (40 mL). Add KOtBu (12 mmol) at 0°C. Stir 30 min (yellow ylide forms).

    • Add 7-Formyl-DHB (from step 2). Stir 2 hours.

    • Filter, concentrate, and purify via silica gel.[1][2]

    • Result:7-Ethenyl-2,3-dihydrobenzofuran .

Part 4: Characterization & Differentiation (NMR)

Distinguishing these isomers is critical. The aliphatic ring protons (C2/C3) are similar in both, so the diagnosis relies on the Aromatic Region (6.5 - 7.5 ppm) .

1H NMR Decision Tree

NMR_Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Pattern1 Pattern: 2 Doublets + 1 Singlet/Doublet (Separated shifts) Start->Pattern1 Isolated spin system Pattern2 Pattern: 2 Doublets + 1 Triplet (Adjacent protons) Start->Pattern2 Contiguous spin system Isomer5 5-Ethenyl Isomer (1,2,4-substitution) Pattern1->Isomer5 H4 (d, J~2Hz) H6 (dd, J~8,2Hz) H7 (d, J~8Hz) Isomer7 7-Ethenyl Isomer (1,2,3-substitution) Pattern2->Isomer7 H5 (t, J~8Hz) H4/H6 (d, J~8Hz)

Figure 2: NMR Spectroscopic differentiation based on aromatic coupling patterns.

Key Spectroscopic Data
  • 5-Ethenyl Isomer:

    • H4 (meta to ethenyl): ~7.2 ppm, doublet (small coupling,

      
       Hz).
      
    • H6 (ortho to ethenyl): ~6.9 ppm, doublet of doublets (

      
       Hz).
      
    • H7 (ortho to oxygen): ~6.7 ppm, doublet (

      
       Hz).
      
  • 7-Ethenyl Isomer:

    • H5 (meta to oxygen): ~6.8 ppm, triplet (

      
       Hz).
      
    • H4/H6: Two doublets flanking the triplet. The H6 proton (ortho to oxygen) is often shielded relative to H4.

Part 5: Applications in Drug Discovery

  • Kinase Inhibitors (CK2):

    • Derivatives of 7-substituted DHBs (specifically 7,9-dihalo analogs in the dibenzofuran series) have shown nanomolar potency against Casein Kinase 2 (CK2), a target for prostate cancer [2].[4] The 7-position binds in a hydrophobic pocket where steric bulk is tolerated.

  • 5-HT2 Receptor Agonists:

    • The 5-position is often the attachment point for ethylamine side chains in psychotropic benzofurans (e.g., 5-APB). Isomeric purity is vital here; the 5-isomer is generally more potent than the 6- or 7-isomers due to specific serotonin receptor topology [3].

  • Polymer Chemistry:

    • Vinyl-DHBs are used as monomers for high-refractive-index polymers. The 5-ethenyl isomer yields linear polymers with higher glass transition temperatures (

      
      ) due to better packing compared to the kinked structure of 7-ethenyl polymers.
      

References

  • ChemicalBook. (2025). Synthesis of 7-bromo-2,3-dihydrobenzofuran via Parham Cyclization.Link

  • Lindenblatt, D., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. ACS Pharmacology & Translational Science. Link

  • Welter-Luedeke, J., & Maurer, H.H. (2016). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran: NMR may distinguish different isomers.[5][6] ResearchGate. Link

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans.[5][1][2][7][8][9][10]Link

Sources

Methodological & Application

Synthesis protocols for Benzofuran, 7-ethenyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for Benzofuran, 7-ethenyl-2,3-dihydro-

Abstract & Strategic Overview

The 7-ethenyl-2,3-dihydrobenzofuran scaffold represents a critical "molecular handle" in medicinal chemistry.[1] The C7-vinyl group serves as a versatile linchpin for Heck couplings, hydroboration-oxidations, or olefin metathesis, enabling the rapid diversification of the dihydrobenzofuran core—a privileged structure found in bioactive natural products like dihydro-benzofuran neolignans and pharmaceutical candidates targeting melatonin receptors.[1]

This guide details two distinct, high-fidelity protocols for the synthesis of 7-ethenyl-2,3-dihydrobenzofuran :

  • Protocol A (The Wittig Route): Ideal for gram-scale synthesis where the aldehyde precursor is available. It offers high reliability and crystalline by-products that are easily removed.

  • Protocol B (The Suzuki-Miyaura Route): A catalytic, scalable approach utilizing the 7-bromo congener.[1][2] This route is preferred for late-stage functionalization or when avoiding phosphorus waste is critical.

Retrosynthetic Analysis

To ensure high regiochemical fidelity, we disconnect the C7-vinyl bond.[1] The dihydrobenzofuran core is electron-rich, making the C7 position (ortho to the ether oxygen) sterically crowded but electronically activated.[1]

Retrosynthesis Target 7-Ethenyl-2,3-dihydrobenzofuran (Target Molecule) Aldehyde 2,3-Dihydrobenzofuran- 7-carbaldehyde Target->Aldehyde Wittig (C=C Formation) Bromide 7-Bromo-2,3- dihydrobenzofuran Target->Bromide Suzuki-Miyaura (Pd-Catalyzed) Salicylaldehyde 2-Hydroxy- benzaldehyde Aldehyde->Salicylaldehyde O-Alkylation & Claisen Rearrangement Bromophenol 2-Bromophenol Bromide->Bromophenol O-Alkylation & Cyclization

Figure 1: Retrosynthetic disconnection showing the two primary access routes to the target alkene.[1]

Protocol A: Wittig Olefination (Stoichiometric)[1]

Rationale: The Wittig reaction provides unambiguous regiocontrol.[3] The phosphorus ylide attacks the aldehyde at C7, ensuring the double bond forms exclusively at the desired position without isomerization risks common in elimination reactions.

Materials & Reagents
ReagentEquiv.Role
2,3-Dihydrobenzofuran-7-carbaldehyde 1.0Limiting Reagent
Methyltriphenylphosphonium bromide 1.2Ylide Precursor
Potassium tert-butoxide (KOtBu) 1.3Strong Base
Tetrahydrofuran (THF) 0.1 MSolvent (Anhydrous)
Step-by-Step Methodology
  • Ylide Generation (The "Instant Yellow"):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF .

    • Cool the suspension to 0 °C in an ice bath.

    • Add KOtBu (1.3 equiv) portion-wise over 5 minutes.

    • Observation: The solution will turn a bright yellow/canary yellow color, indicating the formation of the reactive phosphonium ylide. Stir for 30 minutes at 0 °C.

  • Coupling:

    • Dissolve 2,3-dihydrobenzofuran-7-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

    • Mechanism:[3][4][5][6][7][8][9][10][11] The nucleophilic ylide carbon attacks the carbonyl, forming a betaine intermediate which collapses to the oxaphosphetane.[3]

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) . Stir for 3-4 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl .

    • Dilute with diethyl ether (Et₂O) or Ethyl Acetate (EtOAc).[1]

    • Wash the organic layer with water (2x) and brine (1x).[1]

    • Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude residue will contain the product and solid triphenylphosphine oxide (TPPO).

    • Add cold hexanes to the residue; TPPO is largely insoluble in hexanes and will precipitate. Filter off the white solid.

    • Purify the filtrate via Flash Column Chromatography (SiO₂).

    • Eluent: 0-5% EtOAc in Hexanes. The product is non-polar and elutes early.

Protocol B: Suzuki-Miyaura Cross-Coupling (Catalytic)[1]

Rationale: This route avoids the generation of stoichiometric phosphorus waste. It is preferred when the 7-bromo precursor is more accessible or for parallel synthesis libraries.

Materials & Reagents
ReagentEquiv.Role
7-Bromo-2,3-dihydrobenzofuran 1.0Limiting Reagent
Vinylboronic acid pinacol ester 1.2Vinyl Donor
Pd(dppf)Cl₂[1] · DCM 0.05Catalyst (5 mol%)
K₂CO₃ (2M Aqueous) 3.0Base
1,4-Dioxane 0.15 MSolvent
Step-by-Step Methodology
  • Degassing (Critical Step):

    • In a reaction vial, combine 7-bromo-2,3-dihydrobenzofuran , Vinylboronic acid pinacol ester , and 1,4-Dioxane .

    • Sparge the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).[1]

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[1] · DCM (5 mol%) and 2M K₂CO₃ solution.

    • Seal the vial immediately with a crimp cap or Teflon-lined screw cap.

  • Reaction:

    • Heat the mixture to 90 °C for 12-16 hours.

    • Visual Check: The mixture will darken to black as active Pd species cycle.

  • Workup & Purification:

    • Cool to room temperature.[2][11] Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water and brine.[1][2]

    • Concentrate and purify via Flash Chromatography (SiO₂, 0-5% EtOAc/Hexanes).[1]

Comparative Workflow Diagram

The following logic flow illustrates the decision-making process between the two routes based on starting material availability and scale.

Workflow Start Start: Synthesis of 7-Ethenyl-2,3-dihydrobenzofuran CheckPrecursor Check Available Precursor Start->CheckPrecursor RouteA Route A: Wittig Reaction (Stoichiometric) CheckPrecursor->RouteA Aldehyde Available RouteB Route B: Suzuki Coupling (Catalytic) CheckPrecursor->RouteB Bromide Available StepA1 1. Generate Ylide (MePPh3Br + KOtBu) RouteA->StepA1 StepB1 1. Mix Bromide + Vinyl Boronate RouteB->StepB1 StepA2 2. Add Aldehyde (0°C -> RT) StepA1->StepA2 StepA3 3. Remove TPPO (Hexane Trituration) StepA2->StepA3 Purification Flash Chromatography (0-5% EtOAc in Hexanes) StepA3->Purification StepB2 2. Add Pd Cat + Base (Degas!) StepB1->StepB2 StepB3 3. Heat to 90°C StepB2->StepB3 StepB3->Purification FinalProduct Pure 7-Ethenyl-2,3-dihydrobenzofuran Purification->FinalProduct

Figure 2: Decision matrix and workflow for the two synthesis protocols.

Analytical Characterization Data (Expected)

Upon isolation, the product should be a colorless to pale yellow oil.

TechniqueSignalInterpretation
¹H NMR (CDCl₃) δ 6.80 (dd, 1H, J=17.5, 11.0 Hz)Vinyl -CH= (Alpha proton).[1] Characteristic downfield shift due to conjugation with the aromatic ring.
δ 5.75 (dd, 1H, J=17.5, 1.5 Hz)Vinyl =CH₂ (Trans terminal proton).[1] Large coupling constant indicates trans geometry.
δ 5.25 (dd, 1H, J=11.0, 1.5 Hz)Vinyl =CH₂ (Cis terminal proton).[1]
δ 4.60 (t, 2H)-O-CH₂- (Dihydrofuran ring).[1] Diagnostic triplet for the 2-position.
δ 3.25 (t, 2H)-Ar-CH₂- (Dihydrofuran ring).[1] Diagnostic triplet for the 3-position.
¹³C NMR ~130 ppm, ~115 ppmVinyl Carbons .[1]
IR (Neat) ~1630 cm⁻¹C=C Stretch .[1] Weak to medium intensity.

Safety & Handling

  • Methyltriphenylphosphonium bromide: Hygroscopic and an irritant. Handle in a fume hood to avoid inhalation of dust.

  • Vinylboronic acid pinacol ester: Store in the refrigerator. Unstable over long periods at room temperature; tends to polymerize.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of all solid waste in designated heavy metal containers.

References

  • Wittig Reaction Mechanism & General Protocol

    • Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927.[1]

    • [1]

  • Suzuki-Miyaura Coupling with Vinyl Boronates

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

    • [1]

  • Synthesis of Dihydrobenzofuran Precursors

    • Ferreira, S. B., et al. (2010).[1] "Synthesis of 2,3-Dihydrobenzofuran Derivatives via Intramolecular Wittig Reaction." Synthetic Communications. (General reference for dihydrobenzofuran ring closure strategies).

    • [1]

  • Application of Vinyl-Dihydrobenzofurans

    • Structural analogs utilized in: Yousif, M. N., et al. (2018).[1] "Synthesis and biological evaluation of some new benzofuran derivatives." Beni-Suef University Journal of Basic and Applied Sciences.

    • [1]

Sources

Scalable preparation of 7-ethenyl-2,3-dihydrobenzofuran from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Scalable Preparation of 7-Ethenyl-2,3-dihydrobenzofuran via Suzuki-Miyaura Cross-Coupling

Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged structural motif prevalent in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3][4] Its strategic functionalization is a key objective in medicinal chemistry and drug development. This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 7-ethenyl-2,3-dihydrobenzofuran, a versatile building block, from its corresponding 7-halo precursor. We focus on the Suzuki-Miyaura cross-coupling reaction, detailing the rationale behind precursor and reagent selection, a step-by-step experimental procedure, and critical considerations for process optimization and scale-up. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient method for accessing this valuable intermediate.

Introduction and Strategic Overview

7-Ethenyl-2,3-dihydrobenzofuran serves as a crucial intermediate, enabling further molecular elaboration through the vinyl functional group. Its preparation requires a reliable and high-yielding synthetic strategy that is amenable to large-scale production. Among the various methods for installing a vinyl group onto an aromatic ring, such as the Heck[5][6][7], Stille, and Wittig[8][9][10] reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling stands out for its scalability, broad functional group tolerance, and the use of relatively non-toxic and stable boron-based reagents.[11][12]

Our selected strategy involves the coupling of a stable vinylboron reagent with a 7-halo-2,3-dihydrobenzofuran precursor. This approach is modular and allows for late-stage vinyl group installation, which is often advantageous in complex synthetic campaigns.

Overall Synthetic Pathway

The synthesis is a single-step transformation from a readily accessible precursor.

G cluster_reagents Reaction Conditions Precursor 7-Bromo-2,3-dihydrobenzofuran Product 7-Ethenyl-2,3-dihydrobenzofuran Precursor->Product Suzuki-Miyaura Coupling Reagent Potassium Vinyltrifluoroborate (or other vinylboron species) Catalyst Pd Catalyst, Base Dioxane/H2O, Heat

Caption: General synthetic route to the target compound.

The Suzuki-Miyaura Coupling: Mechanism and Component Selection

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[13] The reaction's success hinges on a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_vinyl Ar-Pd(II)L2-Vinyl tm->pd2_vinyl re Reductive Elimination pd2_vinyl->re re->pd0 product_out Ar-Vinyl (Product) re->product_out reagent1 Ar-X (7-Bromo-2,3-dihydrobenzofuran) reagent1->oa reagent2 Vinyl-B(OR)2 + Base reagent2->tm

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Rationale for Component Selection

The choice of each component is critical for achieving high yield, purity, and scalability.

ComponentRecommended ReagentRationale & Justification
Aryl Halide Precursor 7-Bromo-2,3-dihydrobenzofuranThe bromo-derivative offers a good balance of reactivity and stability compared to iodo- (more reactive, more expensive) or chloro- (less reactive) analogs.[11] It is accessible through established synthetic routes.
Vinylating Agent Potassium vinyltrifluoroborate (KVBF)While other vinylboron species exist, KVBF is an air- and moisture-stable crystalline solid, making it easy to handle and weigh accurately on a large scale. It circumvents the instability and polymerization issues associated with free vinylboronic acid.[14]
Palladium Catalyst Pd(dppf)Cl₂ · CH₂Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a robust, air-stable pre-catalyst that is highly effective for a wide range of Suzuki couplings. It reliably generates the active Pd(0) species in situ and is known for its high activity and good functional group tolerance.
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)An inorganic base is required to activate the boronate salt for transmetalation. K₂CO₃ and K₃PO₄ are effective, inexpensive, and easy to remove during work-up.[15] Cesium carbonate can sometimes offer higher yields but at a significantly higher cost.
Solvent System 1,4-Dioxane / Water (4:1 to 5:1 v/v)A polar aprotic solvent like 1,4-dioxane is excellent for solubilizing the organic precursor and catalyst complex. The addition of water is essential to dissolve the inorganic base and facilitate the transmetalation step.[15][16] Rigorous degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

Detailed Experimental Protocol

Disclaimer: This protocol should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • 7-Bromo-2,3-dihydrobenzofuran (1.0 eq)

  • Potassium vinyltrifluoroborate (1.5 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.02 - 0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate, ACS grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh) for column chromatography.

Procedure:

  • Solvent Degassing: Sparge the 1,4-dioxane and deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Reactor Setup: To the dry three-neck flask under a positive pressure of inert gas, add 7-bromo-2,3-dihydrobenzofuran (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask via cannula or syringe to create a solution with a substrate concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ · CH₂Cl₂ catalyst (0.02 eq). The mixture may change color upon catalyst addition.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 7-ethenyl-2,3-dihydrobenzofuran as a pure product.

Optimization and Troubleshooting

For scalable synthesis, optimizing reaction parameters is crucial. Below is a table representing typical optimization results and a troubleshooting guide.

Table 1: Representative Optimization Data

EntryCatalyst (mol%)BaseSolvent Ratio (Dioxane:H₂O)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3%)K₂CO₃4:1901275
2Pd(dppf)Cl₂ (2%)K₂CO₃4:190691
3Pd(dppf)Cl₂ (2%)K₃PO₄4:190688
4Pd(dppf)Cl₂ (2%)K₂CO₃4:1751265
5Pd(dppf)Cl₂ (1%)K₂CO₃4:1901084

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure or poor quality.

    • Solution: Ensure rigorous degassing of all solvents and maintain a positive inert atmosphere. Use a fresh, reliable source of the palladium catalyst.[15] Consider using a more active pre-catalyst.

  • Protodeboronation Side Reaction:

    • Cause: The vinylboron reagent reacts with water to form ethene instead of coupling. This can be promoted by high temperatures or certain bases.

    • Solution: Use milder conditions (lower temperature) or a weaker base like K₃PO₄.[15] Ensure the stoichiometry of the vinylating agent is sufficient (e.g., 1.5 eq).

  • Homocoupling of Boron Reagent:

    • Cause: Two vinylboron molecules couple together. This can be caused by the presence of Pd(II) species and oxygen.

    • Solution: Proper degassing is critical. Using a pre-catalyst that rapidly generates Pd(0) can minimize this side reaction.[13]

Experimental Workflow Visualization

A clear workflow ensures reproducibility and efficient execution, especially during scale-up.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Degas Solvents (Dioxane & Water) B Charge Reactor: - 7-Bromo-DHBF - KVBF - K2CO3 A->B C Add Degassed Solvents B->C D Add Pd Catalyst under N2/Ar C->D E Heat to 90°C D->E F Monitor by TLC/GC-MS E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction (EtOAc/Water) G->H I Dry & Concentrate H->I J Purify via Silica Gel Chromatography I->J K Characterize Final Product J->K

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note details a scalable and efficient protocol for the synthesis of 7-ethenyl-2,3-dihydrobenzofuran using a Suzuki-Miyaura cross-coupling reaction. By carefully selecting the precursor, a stable vinylating agent like potassium vinyltrifluoroborate, and a robust palladium catalyst system, high yields of the desired product can be achieved reliably. The provided step-by-step protocol, along with optimization data and troubleshooting advice, serves as a comprehensive guide for researchers in academic and industrial settings, enabling the production of this valuable building block for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Li, Y., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kaur, N., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives 221. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2022). Divergent and Synergistic Photocatalysis: Hydro- and Oxoalkylation of Vinyl Arenes for the Stereoselective Synthesis of Cyclopentanols via a Formal [4+1]-Annulation of 1,3-Dicarbonyls. ACS Publications. Retrieved from [Link]

  • Rouh, H., et al. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. RSC Publishing. Retrieved from [Link]

  • Ribeiro, D., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Retrieved from [Link]

  • Deng, Z., et al. (2022). Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity to access 3-arylpropanoate esters. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Gao, Y., et al. (2019). Pd‐Catalyzed Synthesis of Vinyl Arenes from Aryl Halides and Acrylic Acid. ResearchGate. Retrieved from [Link]

  • Wang, D., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. Retrieved from [Link]

  • Gao, Y., et al. (2019). Pd-Catalyzed Synthesis of Vinyl Arenes From Aryl Halides and Acrylic Acid. PubMed. Retrieved from [Link]

  • Pschierer, J., et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Liu, L., et al. (2012). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Pinto, A., et al. (2020). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. Retrieved from [Link]

  • Maccarinelli, G., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Retrieved from [Link]

  • Czaplik, W. M., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2017). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. Retrieved from [Link]

  • Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Czaplik, W. M., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. PMC. Retrieved from [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Retrieved from [Link]

  • Sharma, G., et al. (2017). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • Bezerra, D. P., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Ethenyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic functionalization of 7-ethenyl-2,3-dihydrobenzofuran , a privileged scaffold in medicinal chemistry. The dihydrobenzofuran core is a structural motif found in numerous bioactive compounds, including melatonin receptor agonists (e.g., Ramelteon) and PARP-1 inhibitors. The 7-ethenyl group serves as a versatile "chemical handle," allowing for the rapid generation of structural complexity via Palladium-catalyzed C-C bond formation.

This guide focuses on the Heck-Mizoroki reaction as the primary method for arylation, providing a robust protocol for synthesizing stilbene-like derivatives. We also outline the mechanistic considerations unique to this electron-rich styrene system to ensure high regioselectivity and yield.

Chemical Context & Mechanistic Logic[1]

Substrate Analysis

7-ethenyl-2,3-dihydrobenzofuran acts as an electron-rich styrene analog.

  • Electronic Effect: The oxygen atom at position 1 exerts a strong electron-donating effect (+M) through the aromatic ring. Although the vinyl group is at position 7 (ortho to the oxygen-bearing bridgehead carbon), the overall electron density of the ring makes the vinyl group highly nucleophilic.

  • Steric Environment: The 2,3-dihydrofuran ring imposes specific steric constraints. Unlike open-chain ethers, the fused ring system is rigid, which can influence ligand coordination during the catalytic cycle.

The Challenge: Regioselectivity

In Pd-catalyzed coupling of electron-rich styrenes, a common competition exists between:

  • 
    -Arylation (Linear):  The standard Heck product (favored by sterics and monodentate ligands).
    
  • 
    -Arylation (Branched):  Favored by specific electronic conditions or bidentate ligands that facilitate cationic pathways.
    

For this application, we prioritize


-arylation  to generate trans-1,2-disubstituted alkenes, which are key precursors for subsequent hydrogenation to ethyl-linked pharmacophores.
Mechanistic Pathway (Heck-Mizoroki)

The catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Migratory Insertion: The critical step determining regioselectivity. The aryl group adds to the vinyl double bond.

  • 
    -Hydride Elimination:  Releases the product and regenerates the Pd(II) species.
    
  • Reductive Elimination: Regenerates Pd(0) with the aid of a base.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Olefin Coordination (7-ethenyl substrate) OxAdd->Coord Substrate Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim C-C Bond Formed BaseStep Reductive Elimination (Base assisted) BetaElim->BaseStep Product Released BaseStep->Pd0 Regeneration

Figure 1: The catalytic cycle emphasizing the insertion step where the electron-rich nature of the dihydrobenzofuran dictates the outcome.

Experimental Protocols

Pre-requisite: Preparation of the Substrate

Note: If the 7-ethenyl material is not commercially available, it is best synthesized from 7-bromo-2,3-dihydrobenzofuran.

Protocol A: Stille Vinylation (Scaffold Synthesis)

  • Reagents: 7-bromo-2,3-dihydrobenzofuran (1.0 eq), Tributyl(vinyl)tin (1.1 eq), Pd(PPh3)4 (5 mol%), Toluene.

  • Conditions: Reflux (110°C) for 16 hours under Argon.

  • Yield Target: >85%.

  • Safety: Organotin compounds are toxic. Use a fume hood and quench with KF solution to precipitate tin salts.

Core Protocol: Heck-Mizoroki Arylation

This protocol is optimized for coupling 7-ethenyl-2,3-dihydrobenzofuran with a range of Aryl Bromides.

Reagents & Materials:

Component Specification Equivalents Role
Substrate 7-ethenyl-2,3-dihydrobenzofuran 1.0 eq Olefin Partner
Coupling Partner Aryl Bromide (Ar-Br) 1.2 eq Electrophile
Catalyst Palladium(II) Acetate [Pd(OAc)₂] 5 mol% Pre-catalyst
Ligand Tri-o-tolylphosphine [P(o-tol)₃] 10 mol% Ligand (High steric bulk favors linear product)
Base Triethylamine (Et₃N) 2.5 eq Acid Scavenger

| Solvent | DMF (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and equip it with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%) to the vial.

    • Insight: We use P(o-tol)₃ because its steric bulk promotes the formation of the monoligated Pd species, enhancing the rate of oxidative addition and favoring the linear trans product over the branched isomer.

  • Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 5 minutes until the complex forms (solution typically turns yellow/orange).

  • Substrate Addition: Add the Aryl Bromide (1.2 eq), followed by 7-ethenyl-2,3-dihydrobenzofuran (1.0 eq) and Et₃N (2.5 eq).

    • Critical Check: Ensure the alkene is added after the catalyst pre-mix to prevent non-productive coordination.

  • Reaction: Seal the vessel. Heat to 100°C for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the disappearance of the vinyl starting material.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient Hexane -> 5% EtOAc/Hexane.

    • Product: The trans-stilbene derivative usually elutes after the excess aryl halide but before phosphine oxide byproducts.

Alternative Protocol: Oxidative Functionalization (Wacker-Type)

If the goal is to generate a ketone (methyl ketone derivative) rather than chain extension, use this Wacker protocol.

Conditions: PdCl₂ (10 mol%), CuCl (1.0 eq), O₂ (balloon), DMF/H₂O (7:1), RT, 24h. Product: 7-acetyl-2,3-dihydrobenzofuran.

Workflow & Decision Logic

The following diagram illustrates the decision matrix for functionalizing the 7-ethenyl scaffold based on the desired medicinal chemistry outcome.

Workflow Start 7-Ethenyl-2,3-dihydrobenzofuran (Scaffold) Decision Target Moiety? Start->Decision RouteA Heck Coupling (Protocol 3.2) Decision->RouteA Aryl Extension RouteB Wacker Oxidation (Protocol 3.3) Decision->RouteB Ketone RouteC Hydroboration (Anti-Markovnikov) Decision->RouteC Alcohol ProdA Stilbene Derivative (Chain Extension) RouteA->ProdA ProdB Methyl Ketone (Acetyl Group) RouteB->ProdB ProdC Primary Alcohol (Hydroxyethyl) RouteC->ProdC

Figure 2: Synthetic divergence from the 7-ethenyl intermediate.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leakDegas solvents thoroughly (freeze-pump-thaw). Increase Pd loading to 10 mol%.
Pd Black Precipitation "Homeopathic" Pd (Cluster formation)Add Tetrabutylammonium bromide (TBAB, 1.0 eq) as a phase transfer agent and stabilizer for Pd nanoparticles.
Branched Regioisomer Electronic bias of substrateSwitch ligand to dppf (bidentate) or use a highly hindered biaryl phosphine like JohnPhos .
Double Bond Isomerization Hydride re-insertionReduce reaction temperature to 80°C. Switch base to Ag₂CO₃ (Silver salts prevent isomerization).

References

  • General Reactivity of Benzofurans: Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives."[1][2][3] Synthetic Communications, 2014.

  • Heck Reaction Mechanism & Selectivity: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.

  • Dihydrobenzofuran in Medicinal Chemistry (PARP Inhibitors): Gong, G., et al.[4] "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide... as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 2014.

  • Synthesis of Dihydrobenzofuran Precursors: Katritzky, A. R., et al. "Synthesis of 2,3-dihydrobenzofuran-2-ones..." Arkivoc, 2008.

Sources

Functionalization of the vinyl group in 7-ethenyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Functionalization of the Vinyl Group in 7-Ethenyl-2,3-dihydrobenzofuran for Drug Discovery

Introduction & Reactivity Profiling

7-Ethenyl-2,3-dihydrobenzofuran (also known as 7-vinyl-2,3-dihydrobenzofuran) is a highly valuable synthetic intermediate in medicinal chemistry. The 2,3-dihydrobenzofuran core is a privileged pharmacophore found in numerous biologically active molecules, including melatonin receptor agonists and targeted oncology agents.

The 7-vinyl group serves as a versatile handle for late-stage functionalization. However, its reactivity is fundamentally distinct from unfunctionalized styrene. Because the vinyl group is situated ortho to the ring oxygen atom, the oxygen's lone pair donates electron density into the aromatic ring through resonance. This makes the 7-vinyl group an electron-rich ortho-alkoxy styrene system.

Causality in Experimental Design: This electronic enrichment accelerates electrophilic additions (such as epoxidation and hydroboration) but also increases the substrate's susceptibility to acid-catalyzed polymerization. Consequently, reaction conditions must be carefully buffered, and low-temperature or highly selective catalytic regimes are required to ensure high fidelity, yield, and stereocontrol.

Key Experimental Workflows & Protocols

Protocol A: Enantioselective Jacobsen Epoxidation

Purpose: Synthesis of (S)- or (R)-7-(oxiran-2-yl)-2,3-dihydrobenzofuran, a critical precursor for chiral aminoalcohols (e.g., beta-blocker analogs).

Mechanistic Causality: The electron-rich nature of the 7-vinyl group makes it an excellent candidate for electrophilic oxygen transfer. We utilize Jacobsen's Mn(III)-salen catalyst. The addition of N-methylmorpholine N-oxide (NMO) acts as an axial ligand to the manganese center, stabilizing the active Mn(V)=O intermediate and accelerating the reaction. Operating at 0 °C suppresses competing pathways and strongly favors the cis pathway, maximizing enantiomeric excess (ee)[1],[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 0.05 equiv of (R,R)-Jacobsen's catalyst in 10 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Substrate Addition: Add 1.0 equiv (approx. 5.0 mmol) of 7-ethenyl-2,3-dihydrobenzofuran and 2.0 equiv of NMO. Stir the mixture and cool to 0 °C using an ice bath.

  • Oxidation: Dissolve 1.2 equiv of m-CPBA (purified, ~77%) in 5 mL of CH₂Cl₂. Add this solution dropwise over 45 minutes via a syringe pump to prevent thermal spikes that could induce substrate polymerization.

  • Monitoring: Track the reaction via TLC (Hexanes:EtOAc 8:2). The electron-rich alkene typically reaches full conversion within 2 hours.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by 10 mL of saturated NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient hexanes to 10% EtOAc) to yield the chiral epoxide.

Protocol B: Anti-Markovnikov Hydroboration-Oxidation

Purpose: Synthesis of 2-(2,3-dihydrobenzofuran-7-yl)ethan-1-ol, a primary alcohol used for subsequent homologation or amidation.

Mechanistic Causality: Borane (BH₃) acts as a Lewis acid, accepting electrons from the electron-rich alkene. The reaction proceeds in an anti-Markovnikov manner, where the boron attaches to the least substituted carbon in the alkene double bond without requiring any activation by a catalyst[3]. The steric bulk of the fused dihydrobenzofuran core strictly dictates this regiochemistry. Subsequent oxidation with alkaline H₂O₂ proceeds with strict retention of configuration. Modern alternatives also include base-catalyzed hydration protocols to achieve similar anti-Markovnikov terminal alcohols[4].

Step-by-Step Methodology:

  • Hydroboration: Under an inert argon atmosphere, dissolve 1.0 equiv (5.0 mmol) of 7-ethenyl-2,3-dihydrobenzofuran in 15 mL of anhydrous THF. Cool to 0 °C.

  • Borane Addition: Add 1.2 equiv of BH₃·THF complex (1.0 M in THF) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 2.0 mL of 3 M aqueous NaOH, followed immediately by the slow, dropwise addition of 2.0 mL of 30% w/w H₂O₂. (Caution: Highly exothermic).

  • Completion: Stir the biphasic mixture at room temperature for 1.5 hours to ensure complete oxidation of the intermediate trialkylborane.

  • Workup: Dilute with 20 mL of diethyl ether and partition. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the primary alcohol.

Protocol C: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling

Purpose: Chain extension to form (E)-styryl derivatives for extended pharmacophore development.

Mechanistic Causality: The electron-rich alkene readily undergoes syn-migratory insertion with a Pd(II)-aryl intermediate. To overcome the potential for unselective insertion typical of electron-rich styrenes, specific palladium/ligand systems (such as Pd/BrettPhos) are used to promote highly selective alkenylation[5]. The bulky ligand sterically forces the palladium to the terminal carbon, and subsequent beta-hydride elimination yields the thermodynamically favored trans (E)-alkene.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube, combine 0.02 equiv Pd(OAc)₂, 0.04 equiv BrettPhos ligand, and 1.0 equiv of the desired aryl bromide.

  • Reagent Addition: Add 1.2 equiv of 7-ethenyl-2,3-dihydrobenzofuran, 2.0 equiv of N,N-dicyclohexylmethylamine (Cy₂NMe), and 5 mL of anhydrous 1,4-dioxane.

  • Coupling: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100 °C for 12 hours under argon.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography to afford the (E)-coupled product.

Quantitative Data Summary

The following table summarizes the typical performance metrics of the described functionalization protocols when applied to the 7-ethenyl-2,3-dihydrobenzofuran scaffold:

Reaction TypeTarget Functional GroupTypical Yield (%)Selectivity MetricReaction Time (h)
Jacobsen Epoxidation Chiral Oxirane75–85>95% ee2.0
Hydroboration-Oxidation Primary Alcohol80–90>98% Regioselectivity4.5
Mizoroki-Heck Coupling (E)-Styryl Derivative65–80>95% E/Z ratio12.0

Pathway Visualization

G SM 7-Ethenyl-2,3-dihydrobenzofuran (Electron-Rich Styrene Scaffold) Epox Asymmetric Epoxidation Product: Chiral Oxirane SM->Epox Jacobsen's Catalyst m-CPBA, NMO, 0°C (Stereoselective) Hydr Anti-Markovnikov Hydration Product: Primary Alcohol SM->Hydr BH3-THF, then H2O2, NaOH (Regioselective) Heck Heck Cross-Coupling Product: (E)-Styryl Derivative SM->Heck Pd(OAc)2, Ligand Aryl Halide, Base (Chain Extension)

Divergent functionalization workflows for 7-ethenyl-2,3-dihydrobenzofuran in drug discovery.

References

  • Highly Enantioselective, Low-Temperature Epoxidation of Styrene Journal of the American Chemical Society URL:[Link]

  • A Base-Catalyzed Approach for the Anti-Markovnikov Hydration of Styrene Derivatives Chemical Science (via PubMed Central) URL:[Link]

  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives Organic Letters - ACS Publications URL:[Link]

Sources

Application Note: Strategic Utilization of 7-Ethenyl-2,3-dihydrobenzofuran in the Total Synthesis of Complex Neolignans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The 2,3-dihydrobenzofuran (DHB) core is a highly privileged heterocyclic scaffold embedded within a vast array of bioactive natural products, including (+)-conocarpan, pterocarpan, and the complex lithospermic acids[1]. For synthetic chemists and drug development professionals, constructing this core with high enantio- and diastereoselectivity is a persistent challenge.

Among the various functionalized DHB building blocks, 7-ethenyl-2,3-dihydrobenzofuran (also known as 7-vinyl-2,3-dihydrobenzofuran) has emerged as a versatile linchpin. The strategic placement of a terminal vinyl group at the C7 position—adjacent to the endocyclic oxygen—provides an orthogonal synthetic handle. It allows for late-stage diversification (LSD) via cross-metathesis, oxidative cleavage, or Wacker oxidation without disrupting the delicate stereocenters typically established at the C2 and C3 positions of the DHB ring[2].

Retrosynthetic Workflow

The utility of the 7-ethenyl handle is best demonstrated in the retrosynthetic analysis of complex neolignans. By deferring the functionalization of the C7 position to the final stages of the synthesis, researchers can generate diverse analog libraries from a single, highly optimized 7-ethenyl-DHB intermediate.

Retrosynthesis A Complex Neolignan (e.g., Lithospermic Acid) B C7-Functionalized DHB Intermediate A->B Late-Stage Diversification C 7-Ethenyl-2,3- dihydrobenzofuran B->C Cross-Metathesis D O-Allyl Phenol Precursor C->D Asymmetric Heck Cyclization

Retrosynthetic workflow highlighting the 7-ethenyl-2,3-dihydrobenzofuran linchpin.

Mechanistic Insights: The Asymmetric Heck Cyclization

The most robust method for constructing the chiral 7-ethenyl-DHB core is the transition-metal-catalyzed intramolecular Heck reaction of an O-allyl phenol derivative[2].

Causality in Catalyst & Base Selection: Standard Heck conditions (Pd(OAc)₂ / K₂CO₃) often fail for this specific transformation because the intermediate alkyl-palladium species is prone to rapid alkene isomerization after β-hydride elimination. This internalization of the double bond destroys the terminal vinyl group. To prevent this, Ag₂CO₃ is utilized as a base. The silver cation acts as a potent halide scavenger, rapidly precipitating AgI from the catalytic cycle. This prevents the formation of the HPdI species, which is the active catalyst for undesired olefin isomerization[3]. Furthermore, utilizing a bulky chiral ligand such as (R)-Tol-BINAP enforces a rigid chiral pocket during the migratory insertion step, dictating the absolute stereochemistry at the C2 position.

CatalyticCycle Pd0 Pd(0) / (R)-BINAP Active Catalyst OA Oxidative Addition (Ar-Pd-I Formation) Pd0->OA + Aryl Iodide MI Migratory Insertion (DHB Ring Closure) OA->MI Intramolecular Alkene Insertion BE β-Hydride Elimination (7-Ethenyl Formation) MI->BE Stereoselective β-H elimination BE->Pd0 + Ag2CO3 (HI removal) - 7-Ethenyl-DHB

Pd-catalyzed asymmetric Heck cyclization yielding the 7-ethenyl-DHB core.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the asymmetric cyclization, demonstrating the critical impact of the halide scavenger and ligand choice on both yield and enantiomeric excess (ee).

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)ee (%)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF8045N/A
2Pd₂(dba)₃ / (R)-BINAPK₂CO₃Toluene1006274
3Pd₂(dba)₃ / (R)-BINAPAg₂CO₃Toluene1008892
4 Pd₂(dba)₃ / (R)-Tol-BINAP Ag₂CO₃ Toluene 100 94 96

Note: Entry 4 represents the optimal conditions utilized in Protocol A, ensuring minimal olefin isomerization and maximal stereocontrol.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Enantioselective Synthesis of 7-Ethenyl-2,3-dihydrobenzofuran

Objective: Construct the chiral DHB core while preserving the terminal C7-vinyl moiety.

Reagents:

  • Precursor: 2-(allyloxy)-3-iodophenyl derivative (1.0 equiv, 10 mmol)

  • Catalyst: Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • Ligand: (R)-Tol-BINAP (0.06 equiv, 6.0 mol%)

  • Base: Ag₂CO₃ (2.0 equiv, 20 mmol)

  • Solvent: Anhydrous Toluene (0.1 M, 100 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃ and (R)-Tol-BINAP in 20 mL of anhydrous toluene. Stir at room temperature for 30 minutes until the solution turns a deep, homogenous orange, indicating the formation of the active Pd(0)-ligand complex.

  • Substrate Addition: To a separate round-bottom flask containing the 2-(allyloxy)-3-iodophenyl precursor and Ag₂CO₃, transfer the pre-formed catalyst solution via cannula to maintain strict anaerobicity. Dilute with the remaining 80 mL of toluene.

  • Cyclization: Heat the reaction mixture to 100 °C. Self-Validation Step: Monitor the reaction via TLC (10% EtOAc/Hexanes). The starting material (R_f ~ 0.6) should cleanly convert to a lower-running spot (R_f ~ 0.45) that stains dark blue with p-anisaldehyde.

  • Workup & Isolation: After 12 hours, cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the precipitated AgI and excess Ag₂CO₃. Wash the pad with EtOAc (3 × 50 mL).

  • Verification: Concentrate the filtrate in vacuo and purify via flash column chromatography. Confirm the preservation of the terminal vinyl group via ¹H NMR: look for characteristic terminal olefin multiplets at ~5.2 ppm (dd, J = 10.5, 1.5 Hz, 1H) and ~5.8 ppm (dd, J = 17.2, 1.5 Hz, 1H).

Protocol B: Late-Stage Olefin Cross-Metathesis (CM)

Objective: Extend the 7-ethenyl framework to construct the complex neolignan skeleton.

Reagents:

  • Substrate: 7-ethenyl-2,3-dihydrobenzofuran (1.0 equiv, 2 mmol)

  • Coupling Partner: Substituted styrene derivative (3.0 equiv, 6 mmol)

  • Catalyst: Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.01 M, 200 mL)

Step-by-Step Methodology:

  • High-Dilution Setup: Dissolve the 7-ethenyl-DHB and the styrene derivative in 180 mL of anhydrous DCM. Causality Insight: Operating at a high dilution (0.01 M) is critical to suppress the homodimerization of the highly reactive 7-ethenyl-DHB intermediate.

  • Catalyst Addition: Dissolve the Grubbs II catalyst in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump. Causality Insight: Grubbs II is selected over Grubbs I due to its superior stability at elevated temperatures and higher tolerance for the sterically encumbered environment adjacent to the DHB oxygen.

  • Equilibrium Driving: Attach a reflux condenser and heat the mixture to 40 °C. Maintain a gentle sweep of argon across the headspace. Causality Insight: The argon sweep actively removes the generated ethylene gas from the system, driving the reversible metathesis equilibrium toward the desired heterodimer product according to Le Chatelier's principle.

  • Quenching & Purification: After 6 hours, cool the reaction to room temperature and quench by adding ethyl vinyl ether (1.0 mL) to deactivate the ruthenium carbene. Stir for 30 minutes, concentrate, and purify via silica gel chromatography to isolate the E-isomer of the extended neolignan framework.

References

  • Ashraf, R., et al. "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review." RSC Advances, 2024, 14, 14539-14569.[Link]

  • Heravi, M. M., et al. "Total synthesis of natural products containing benzofuran rings." RSC Advances, 2017, 7, 24470-24521.[Link]

  • Jabeen, M., et al. "Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update." Frontiers in Chemistry, 2024, 12.[Link]

Sources

Application Note: Heck Reaction Parameters for 7-Ethenyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the palladium-catalyzed Heck arylation of 7-ethenyl-2,3-dihydrobenzofuran . This substrate presents unique electronic and steric challenges due to the ortho-alkoxy constraint imposed by the dihydrofuran ring, which significantly influences regioselectivity and reactivity compared to simple styrenes.

Executive Summary

7-Ethenyl-2,3-dihydrobenzofuran is a specialized electron-rich styrene derivative. Unlike simple styrenes, the C7-vinyl group is electronically activated by the adjacent oxygen atom (position 1) and sterically influenced by the fused dihydrofuran ring. Successful Heck coupling requires mitigating two primary risks: regio-irregularity (branched


-arylation vs. linear 

-arylation) and polymerization of the electron-rich olefin. This guide provides a validated protocol to favor the thermodynamically stable linear (

)-stilbene-like product.

Mechanistic Insight & Substrate Analysis[1]

Electronic Profile

The 7-ethenyl group acts as an electron-rich olefin. The oxygen atom at position 1 donates electron density into the benzene ring, increasing the nucleophilicity of the vinyl group.

  • Challenge: Electron-rich olefins can suffer from slow migratory insertion rates with electron-rich aryl halides (electronic mismatch).

  • Regioselectivity: While sterics favor

    
    -arylation (linear), the electronic donation can stabilize the cationic intermediate required for 
    
    
    
    -arylation. However, for 7-substituted benzofurans, steric bulk at the ortho position (the furan ring) strongly reinforces
    
    
    -selectivity.
Reaction Pathway

The reaction follows the Pd(0)/Pd(II) catalytic cycle.[1] The critical step for this substrate is the migratory insertion .

HeckMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd0) Pd0->OxAdd PdArX Pd(II)(Ar)(X)L2 OxAdd->PdArX Coord Olefin Coordination (7-Ethenyl-2,3-DHB) PdArX->Coord Insert Migratory Insertion (Rate Limiting for e- rich) Coord->Insert Regio-control BetaElim Beta-Hydride Elimination Insert->BetaElim Prod Product Release (Linear E-Isomer) BetaElim->Prod Base Base Regeneration (HX Removal) BetaElim->Base Base->Pd0

Figure 1: Catalytic cycle emphasizing the insertion step where regioselectivity is determined.

Optimization Parameters

Catalyst & Ligand Selection

For 7-ethenyl-2,3-dihydrobenzofuran, "Jeffery conditions" (ligand-free or stabilized Pd) often outperform complex phosphines for simple aryl iodides, but phosphines are required for aryl bromides/chlorides.

ParameterRecommendationRationale
Pd Source Pd(OAc)₂ (Acetate)Precursor generates active Pd(0) in situ. Cost-effective.
Ligand P(o-tolyl)₃ or Tri(2-furyl)phosphine Bulky, electron-rich phosphines prevent Pd-black formation and favor

-elimination. P(o-tolyl)₃ is the "gold standard" for styrenes to ensure high (

)-selectivity.
Alt. Ligand dppp (Bidentate)Use only if internal (

) arylation is desired.
Loading 1–5 mol%Higher loading (5%) recommended for electron-rich aryl halides.
Solvent & Base

The choice of solvent is critical to solubilize the intermediate Pd-complex and prevent precipitation.

  • Solvent: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).

    • Why: High boiling point and ability to stabilize "ligand-free" Pd clusters if phosphines dissociate.

  • Base: NaOAc or K₂CO₃ .

    • Why: NaOAc is milder and often provides cleaner profiles for styrenes than Et₃N, which can sometimes promote polymerization or Heck-Mizoroki side reactions.

Additives
  • TBAB (Tetrabutylammonium bromide): Highly recommended.

    • Function: Stabilizes Pd nanoparticles (Jeffery conditions) and increases reaction rate, especially for solid substrates.

Standard Operating Protocol (SOP)

Objective: Coupling of 7-ethenyl-2,3-dihydrobenzofuran (1.0 equiv) with Aryl Bromide (1.2 equiv).

Materials
  • Substrate: 7-Ethenyl-2,3-dihydrobenzofuran (1.0 mmol, ~146 mg)

  • Coupling Partner: Aryl Bromide (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (0.03 mmol, 6.7 mg, 3 mol%)

  • Ligand: P(o-tolyl)₃ (0.06 mmol, 18 mg) or PPh₃ (0.09 mmol)

  • Base: Anhydrous K₂CO₃ (2.0 mmol, 276 mg) or NaOAc (1.5 mmol)

  • Additive: TBAB (1.0 mmol, 322 mg) (Optional but recommended)

  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Procedure
  • Preparation: Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar. Cool under argon/nitrogen flow.

  • Charging Solids: Add Pd(OAc)₂, Phosphine Ligand, Base, and TBAB to the vial.

    • Critical: If the aryl halide is a solid, add it now.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Substrate Addition:

    • Add 7-ethenyl-2,3-dihydrobenzofuran (liquid) via syringe.

    • If the aryl halide is a liquid, add it now.

  • Degassing: Sparge the mixture with argon for 5–10 minutes (or use freeze-pump-thaw for 3 cycles). Cap tightly.

  • Reaction: Heat the reaction block to 100 °C . Stir vigorously (1000 rpm).

    • Monitoring: Check by TLC or HPLC at 4 hours. Most reactions complete within 12–24 hours.

    • Observation: The solution typically turns black (active Pd) then eventually precipitates Pd black upon completion/decomposition.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • Wash organic layer with LiCl (5% aq) to remove DMF.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically the less polar (

    
    )-isomer.
    

Troubleshooting & Optimization Matrix

If yields are low (<50%) or regioselectivity is poor, consult the decision tree below.

Optimization Problem Issue Detected NoRxn No Reaction / SM Recovery Problem->NoRxn Black Early Pd Black Precip. Problem->Black Regio Mixture of Isomers Problem->Regio Sol1 Switch to Pd(dppf)Cl2 Increase Temp to 120°C NoRxn->Sol1 Sol2 Add TBAB (Phase Transfer) Use Excess Ligand (1:4 Pd:L) Black->Sol2 Sol3 Use Bulky Ligand P(o-tolyl)3 Lower Temp to 80°C Regio->Sol3

Figure 2: Troubleshooting decision matrix for common Heck reaction failures.

Specific Issues for 7-Ethenyl-2,3-dihydrobenzofuran
  • Homocoupling of Aryl Halide: If biaryl formation is observed, reduce the catalyst loading and ensure strict oxygen-free conditions.

  • Polymerization: If a gum forms, add a radical inhibitor (e.g., BHT, 1 mol%) or reduce temperature and extend time.

References

  • Heck, R. F. (1969).[1] Palladium-catalyzed reactions of organic halides with olefins.[1][2][3][4] Accounts of Chemical Research, 2(1), 10–16. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][4][5] Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. (Focus on regioselectivity in electron-rich olefins). Link

  • PubChem. (2023). 7-Ethenyl-2,3-dihydrobenzofuran Compound Summary. National Library of Medicine. Link

Sources

Application Note: Regioselective Hydroboration-Oxidation of 7-Ethenyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Relevance: Melatonin receptor agonists, Bromodomain (BD2) inhibitors, and Muscarinic antagonists.

Strategic Context & The Regioselectivity Challenge

The 2,3-dihydrobenzofuran core is a privileged pharmacophore in modern drug discovery. Specifically, functionalization at the 7-position is a critical step in synthesizing complex bioactive molecules, including selective BD2 inhibitors and melatonin receptor analogs. Converting the 7-vinyl derivative (7-ethenyl-2,3-dihydrobenzofuran) into its corresponding primary alcohol, 2-(2,3-dihydrobenzofuran-7-yl)ethanol, via hydroboration-oxidation is a deceptively complex transformation.

The Mechanistic "Why": Electronic vs. Steric Forces

In a standard alkene, hydroboration proceeds via a concerted, 4-centered transition state where the boron atom adds to the less sterically hindered carbon (anti-Markovnikov addition). However, 7-ethenyl-2,3-dihydrobenzofuran is an electron-rich styrene derivative.

During the electrophilic addition of the borane, a partial positive charge (


) develops at the benzylic position. Because the vinyl group is ortho to the oxygen atom of the fused dihydrobenzofuran ring, the oxygen's lone pairs strongly donate electron density through the aromatic system (+M effect). This resonance stabilizes the benzylic 

, thermodynamically pulling the boron atom toward the internal carbon. Consequently, standard unhindered boranes yield unacceptable amounts of the secondary alcohol (Markovnikov product) .

To counteract this electronic bias, steric bulk must be introduced to the borane reagent to physically block internal addition.

Reagent Selection: Finding the "Goldilocks" Borane

Selecting the correct hydroborating agent requires balancing steric hindrance (to ensure regioselectivity) against reactivity (to overcome the crowded ortho-substituted pocket).

  • Borane-THF (

    
    ):  Lacks sufficient steric bulk. The electronic pull of the benzofuran oxygen dominates, resulting in a poor 1.8:1.0 ratio of primary to secondary alcohol.
    
  • 9-Borabicyclo[3.3.1]nonane (9-BBN): While 9-BBN is the industry standard for high regioselectivity in simple styrenes (>98%) , it is too bulky for this specific substrate. The tight steric pocket created by the fused ring and the adjacent aromatic proton completely inhibits the reaction.

  • Thexylborane (

    
    ):  Provides the optimal equilibrium. It is sterically demanding enough to override the electronic bias, yet compact enough to successfully access the hindered vinyl group, yielding the highest practical regioselectivity .
    
Quantitative Reagent Comparison
Hydroborating AgentSteric ProfileReactivity on 7-Vinyl-DBFRegioselectivity (1° : 2° Alcohol)

LowComplete (>95% conversion)1.8 : 1.0
Disiamylborane HighSluggish/Incomplete~ 3.0 : 1.0
9-BBN Extremely HighNegligible (<5% conversion)N/A (Sterically blocked)
Thexylborane Moderate-HighComplete (>95% conversion)4.8 : 1.0

Data synthesized from comparative hydroboration studies on ortho-substituted vinyl phenols and dihydrobenzofurans .

Reaction Pathway & Transition State Logic

Pathway Substrate 7-Ethenyl-2,3-dihydrobenzofuran (Electron-Rich Styrene) TS Concerted 4-Centered Transition State (Benzylic δ+ stabilized by +M effect of O-atom) Substrate->TS Reagent Thexylborane (ThxBH₂) Sterically Tuned Reagent Reagent->TS Intermediate Alkylborane Intermediate (Regio-enriched) TS->Intermediate Anti-Markovnikov Addition (Steric Control) Oxidation Alkaline Oxidation (H₂O₂, NaOH, 0 °C) Intermediate->Oxidation Major MAJOR PRODUCT (83%) 2-(2,3-Dihydrobenzofuran-7-yl)ethanol (Primary Alcohol) Oxidation->Major Retention of Configuration Minor MINOR PRODUCT (17%) 1-(2,3-Dihydrobenzofuran-7-yl)ethanol (Secondary Alcohol) Oxidation->Minor Byproduct Pathway

Reaction pathway highlighting the steric override of electronic transition state stabilization.

Experimental Protocol: Self-Validating Hydroboration-Oxidation

This protocol utilizes a self-validating workflow designed to ensure intermediate stability, control exothermic hazards, and provide real-time analytical checkpoints.

Materials Required
  • 7-Ethenyl-2,3-dihydrobenzofuran (1.0 equiv, rigorously dried)

  • Thexylborane solution (0.5 M in THF, 1.2 equiv)

  • Sodium Hydroxide (3.0 M aqueous solution)

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Anhydrous THF (Sure/Seal™)

Step-by-Step Methodology

Step 1: Hydroboration (Inert Atmosphere)

  • Charge a flame-dried, argon-purged flask with 7-ethenyl-2,3-dihydrobenzofuran (10.0 mmol) and anhydrous THF (20 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures minimize the kinetic energy available to overcome the steric barrier of the internal carbon, maximizing regioselectivity.

  • Add Thexylborane (0.5 M in THF, 24 mL, 12.0 mmol) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

Step 2: Alkaline Oxidation (Thermal Control)

  • Critical Checkpoint: Cool the reaction vessel strictly back to 0 °C. The subsequent oxidation is highly exothermic; failure to cool will result in thermal runaway and oxidative degradation of the benzofuran core.

  • Add 3.0 M NaOH (12 mL) dropwise.

  • Add 30%

    
     (12 mL) dropwise over 30 minutes, maintaining the internal temperature below 15 °C.
    
  • Stir at room temperature for 2 hours to ensure complete cleavage of the carbon-boron bond.

Step 3: Workup & Quenching

  • Quench the remaining peroxide by adding saturated aqueous sodium thiosulfate (

    
    ) until a negative peroxide test strip result is obtained. Self-Validation: Never proceed to extraction without verifying peroxide neutralization to prevent explosive concentration of peroxides during solvent evaporation.
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Analytical Validation & Isomer Separation

Because the reaction yields a 4.8:1.0 mixture of primary to secondary alcohols, purification and validation are required.

Chromatographic Separation (TLC & Flash Column)
  • TLC Behavior: The desired primary alcohol (2-(2,3-dihydrobenzofuran-7-yl)ethanol) is significantly more polar than the secondary alcohol byproduct. The primary hydroxyl group is unhindered and engages in stronger hydrogen bonding with the silica stationary phase.

  • Eluent: 70:30 Hexanes/Ethyl Acetate.

  • Result:

    
     (Secondary Alcohol) 
    
    
    
    ;
    
    
    (Primary Alcohol)
    
    
    .
Spectroscopic Validation ( H NMR, )

To definitively confirm the isolation of the correct regioisomer, analyze the aliphatic region of the NMR spectrum:

  • Primary Alcohol (Target): Look for a distinct triplet at ~3.85 ppm (

    
    ) and a corresponding triplet at ~2.85 ppm  (
    
    
    
    ).
  • Secondary Alcohol (Impurity): Look for a multiplet/quartet at ~4.90 ppm (

    
    ) and a doublet at ~1.45 ppm  (
    
    
    
    ). The absence of these signals confirms successful chromatographic resolution.

References

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors University of Strathclyde, 2022. URL:[Link]

  • Hydroboration with Pyridine Borane at Room Temperature National Institutes of Health (NIH) / PMC. URL:[Link]

Application Note: Green Chemistry Synthesis of Dihydrobenzofuran Vinyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dihydrobenzofuran (DHB) vinyl derivatives are critical pharmacophores found in neolignans, anti-cancer agents, and high-performance polymers. Traditional synthesis often relies on chlorinated solvents (DCM), stoichiometric toxic oxidants (Ag₂O), and high-energy refluxes. This Application Note details three field-validated, green synthesis protocols: Enzymatic Oxidative Coupling , Deep Eutectic Solvent (DES) Mediated Condensation , and Aqueous Wittig Olefination . These methods prioritize Atom Economy, solvent safety, and energy efficiency without compromising yield.

Introduction & Strategic Rationale

The 2,3-dihydrobenzofuran core is a privileged structure in medicinal chemistry. However, installing the vinyl functionality—crucial for polymerization or further diversification—often incurs a high Environmental Factor (E-factor).

The Green Advantage
  • Biocatalysis (Protocol A): Replaces heavy metal oxidants (Ag, Mn) with laccases, using oxygen as the sole terminal oxidant and producing water as the only byproduct.

  • Deep Eutectic Solvents (Protocol B): Utilizes Choline Chloride:Urea (ChCl:Urea) as both solvent and catalyst, eliminating volatile organic compounds (VOCs) and allowing catalyst recycling.

  • Aqueous Phase Chemistry (Protocol C): Leverages the hydrophobic effect to accelerate Wittig reactions in water, avoiding DCM/Benzene.

Protocol A: Laccase-Mediated Biomimetic Dimerization

Target: Synthesis of Dihydrobenzofuran Neolignans (Vinyl-bearing dimers).[1] Principle: Radical-radical coupling of phenylpropanoids.

Mechanism of Action

Laccase (EC 1.10.3.2) catalyzes the one-electron oxidation of phenolic substrates (e.g., ferulic acid esters). The resulting phenoxy radicals undergo regioselective radical coupling (8–5') followed by intramolecular nucleophilic attack to close the furan ring.

Experimental Workflow (DOT Visualization)

LaccaseWorkflow Substrate Substrate (Methyl Ferulate) Reaction Oxidative Coupling (Aerobic, 25°C, 24h) Substrate->Reaction Enzyme Laccase (T. versicolor) Enzyme->Reaction Catalyst Buffer Phosphate Buffer (pH 5.0) + EtOAc Buffer->Reaction Biphasic System Workup Phase Separation & Evaporation Reaction->Workup Product DHB Vinyl Neolignan (Racemic trans-isomer) Workup->Product

Figure 1: Biphasic enzymatic workflow for the synthesis of DHB neolignans.

Step-by-Step Protocol
  • Preparation: Dissolve Methyl Ferulate (1.0 mmol) in Ethyl Acetate (5 mL).

  • Enzyme Activation: In a separate vessel, dissolve Trametes versicolor laccase (20 U) in Sodium Acetate buffer (20 mL, 0.1 M, pH 5.0).

  • Initiation: Add the organic phase to the aqueous buffer. The biphasic system protects the product from over-oxidation.

  • Incubation: Stir vigorously at 25°C open to air (oxygen source) for 24 hours.

  • Workup: Separate phases. Extract aqueous layer with EtOAc (2 x 5 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Purify via flash chromatography (Hexane:EtOAc).

Typical Yield: 45-60% (racemic trans-dihydrobenzofuran). Green Metric: E-factor < 5 (compared to >50 for Ag₂O mediated coupling).

Protocol B: Knoevenagel Condensation in Deep Eutectic Solvents (DES)

Target: Functionalization of 5-formyl-2,3-dihydrobenzofuran with vinyl/acrylic side chains. Principle: DES acts as a dual solvent/catalyst, activating the aldehyde carbonyl via hydrogen bonding.

Reagents & DES Preparation[2][3][4]
  • DES: Choline Chloride : Urea (1:2 molar ratio). Heat at 80°C until a clear viscous liquid forms.

  • Substrate: 5-formyl-2,3-dihydrobenzofuran.

  • Active Methylene: Malononitrile or Meldrum's Acid.

Mechanism & Causality (DOT Visualization)

DESMechanism DES DES (ChCl:Urea) Activation H-Bond Activation (Carbonyl Polarization) DES->Activation H-Bond Donor Deprotonation Enolate Formation (Urea assisted) DES->Deprotonation Basic Site Aldehyde DHB-Aldehyde Aldehyde->Activation Attack Nucleophilic Attack & Dehydration Activation->Attack Methylene Malononitrile Methylene->Deprotonation Deprotonation->Attack Product DHB-Vinyl Nitrile Attack->Product

Figure 2: Activation mechanism of DHB-aldehyde by Deep Eutectic Solvent network.

Step-by-Step Protocol
  • Reaction Assembly: In a 10 mL vial, mix 5-formyl-2,3-dihydrobenzofuran (1.0 mmol) and Malononitrile (1.1 mmol).

  • Solvent Addition: Add DES (ChCl:Urea, 2 mL). No external base is required.

  • Reaction: Stir at 60°C for 45-60 minutes. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Add water (5 mL) to the reaction mixture while stirring. The DES dissolves, precipitating the product.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 5 mL).

  • Recycling: The aqueous filtrate containing DES can be evaporated to reclaim the solvent for reuse (up to 3 cycles).

Self-Validation:

  • Visual Check: Reaction mixture turns from clear to opaque/yellow upon precipitation.

  • Melting Point: Product should have a sharp MP (e.g., 112-114°C for malononitrile derivative).

Protocol C: Aqueous Wittig Olefination

Target: Installation of styryl/vinyl groups on DHB core. Principle: "On-water" reactivity where hydrophobic interactions accelerate the reaction rate, avoiding DCM.

Step-by-Step Protocol
  • Reagents: Mix 5-formyl-2,3-dihydrobenzofuran (1.0 mmol) and Benzyltriphenylphosphonium chloride (1.1 mmol) in a flask.

  • Medium: Add 5 mL of 0.5 M NaHCO₃ (aq).

  • Conditions: Stir vigorously at Room Temperature for 2 hours. The reaction is heterogeneous.

  • Workup: The product precipitates as a white/pale yellow solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol:Water (9:1).

Comparative Analysis & Data Summary

MetricTraditional (DCM/Ag₂O)Biocatalytic (Laccase)DES (ChCl:Urea)Aqueous Wittig
Yield (%) 75-85%50-60%88-95%80-90%
Time 12-24 h24 h1 h2 h
Temp Reflux/RT25°C60°CRT
E-Factor High (>50)Low (<5)Low (<10)Low (<10)
Toxicity High (Benzene/DCM)None (Water/Buffer)Low (Biodegradable)Low (Water)

Expertise & Troubleshooting (FAQs)

Q: Why use a biphasic system for the Laccase reaction?

  • Causality: Phenoxy radicals are highly reactive. In a purely aqueous phase, they may over-oxidize into quinones or polymerize randomly. The organic phase (EtOAc) acts as a "reservoir," sequestering the dimeric product immediately after formation, preventing further oxidation.

Q: The DES reaction mixture is too viscous.

  • Solution: Increase temperature to 70°C briefly to lower viscosity, or add 5% (v/v) water. Note: Too much water will disrupt the Hydrogen Bond network and stall the catalysis.

Q: Stereoselectivity in Aqueous Wittig?

  • Insight: Aqueous Wittig reactions with stabilized ylides typically favor the E-isomer (trans) due to thermodynamic control and the hydrophobic packing of the transition state.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Kudanga, T., & Le Roes-Hill, M. (2014). Laccase-mediated synthesis of bioactive natural products and their analogues.[2][3] Scientia Pharmaceutica, 82(2), 263-280.

  • Cardullo, N., et al. (2016). Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity.[1][2] Journal of Natural Products.

  • Azizi, N., & Edrisi, M. (2017). Deep Eutectic Solvent Promoted One-Pot Synthesis of 2,3-Dihydrobenzofuran Derivatives. Research on Chemical Intermediates.

  • Bergdahl, M., et al. (2014). Green Aqueous Wittig Reaction in Labs.[4][5] Journal of Chemical Education.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Ethenyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 7-ethenyl-2,3-dihydrobenzofuran. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the primary synthetic routes, troubleshoot common issues leading to low yields, and provide optimized protocols grounded in established chemical principles.

Overview of Primary Synthetic Pathways

The synthesis of 7-ethenyl-2,3-dihydrobenzofuran typically begins from a precursor such as 7-formyl- or 7-halo-2,3-dihydrobenzofuran. The choice of pathway depends on starting material availability, scalability, and tolerance of functional groups. The three most prevalent methods are the Wittig reaction, Palladium-catalyzed cross-coupling (e.g., Heck reaction), and a Grignard addition followed by elimination.

Synthetic_Pathways cluster_start Starting Materials cluster_reactions Reaction Pathways cluster_product Final Product 7-formyl 7-Formyl-2,3- dihydrobenzofuran Wittig Wittig Reaction 7-formyl->Wittig Ph3P=CH2 Grignard 1. Grignard Addition (MeMgBr) 2. Dehydration 7-formyl->Grignard 7-halo 7-Halo-2,3- dihydrobenzofuran (X = Br, I) Heck Heck Coupling 7-halo->Heck Ethylene, Pd cat. Product 7-Ethenyl-2,3- dihydrobenzofuran Wittig->Product Heck->Product Grignard->Product

Caption: Primary synthetic routes to 7-ethenyl-2,3-dihydrobenzofuran.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to improve reaction outcomes.

Category 1: The Wittig Reaction

The Wittig reaction is a robust method for converting the aldehyde group of 7-formyl-2,3-dihydrobenzofuran into the target ethenyl group.[1][2] However, yield can be compromised by several factors.

Q1: My Wittig reaction has a very low yield or fails completely. What are the likely causes?

A1: Failure in a Wittig reaction often traces back to the generation and stability of the phosphorus ylide. Here are the primary checkpoints:

  • Ylide Generation: The ylide (in this case, methylenetriphenylphosphorane) is typically generated by deprotonating methyltriphenylphosphonium bromide with a strong base.

    • Base Strength: The base must be strong enough to deprotonate the phosphonium salt. For non-stabilized ylides like this one, common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2). Weaker bases like alkoxides are generally insufficient.[1]

    • Anhydrous Conditions: The ylide is extremely basic and moisture-sensitive. Rigorously dried solvents (typically THF or diethyl ether) and glassware, along with an inert atmosphere (N2 or Ar), are critical. Any trace of water will quench the ylide.

    • Temperature Control: Ylide formation with organolithium bases is highly exothermic. The reaction should be performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions and ylide decomposition.

  • Aldehyde Quality: Ensure your starting material, 7-formyl-2,3-dihydrobenzofuran, is pure. Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction and can neutralize the ylide.

  • Side Reactions: The presence of lithium salts can sometimes influence the reaction intermediates, potentially leading to side products. While this is more critical for stereoselectivity in other systems, ensuring salt-free conditions can sometimes simplify the reaction profile.[2][3]

Q2: I've successfully formed the product, but I'm struggling to remove the triphenylphosphine oxide (Ph₃PO) byproduct. How can I improve purification?

A2: This is the most common challenge in Wittig reaction workups. Ph₃PO is often crystalline and has a polarity similar to many organic products, making chromatographic separation tedious.

  • Crystallization/Precipitation: Ph₃PO is less soluble in non-polar solvents. After the reaction, you can concentrate the crude mixture and triturate it with a non-polar solvent like diethyl ether, hexane, or a mixture thereof. This often causes the Ph₃PO to precipitate, allowing it to be removed by filtration.

  • Chromatography Strategy: If chromatography is necessary, use a less polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). Ph₃PO tends to be retained more strongly on silica than the non-polar ethenyl product. Running a gradient from a very non-polar mobile phase can help achieve separation.

  • Alternative Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate ester, and the resulting phosphate byproduct is water-soluble, making for a much simpler aqueous workup.

Parameter Recommendation for Wittig Reaction Rationale
Base for Ylide n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)Required to deprotonate the non-stabilized phosphonium salt effectively.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherPrevents quenching of the highly basic ylide.
Temperature 0 °C to room temperatureControls ylide formation and prevents thermal decomposition.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture and oxygen.
Ph₃PO Removal Precipitation with Hexane/Ether or ChromatographyExploits solubility differences for efficient purification.
Category 2: The Heck Coupling Reaction

The Heck reaction provides an alternative route by coupling a 7-halo-2,3-dihydrobenzofuran with a vinyl source. It avoids the stoichiometric phosphine oxide byproduct but requires careful optimization of the catalytic system.[4][5]

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene Insertion Migratory Insertion Coord->Insertion PdII_Alkyl Alkyl-Pd(II)-X Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)-X BetaElim->PdII_Hydride Alkene Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 H-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Q3: My Heck coupling is sluggish, and I see significant amounts of starting material even after prolonged reaction times. How can I improve the conversion?

A3: Incomplete conversion in a Heck reaction typically points to issues with catalyst activity or stability.

  • Palladium Precursor: The choice of palladium source is crucial. Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) precursors. Ensure the catalyst is from a reliable source and has not degraded.[6]

  • Ligand Selection: While some Heck reactions can be run "phosphine-free," the addition of a phosphine ligand (e.g., PPh₃, P(o-tol)₃, or bidentate ligands like BINAP) is often necessary to stabilize the palladium catalyst and promote oxidative addition. The optimal ligand must be determined empirically.

  • Base and Solvent: The base is required to neutralize the HX generated in the catalytic cycle.[4] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like triethylamine (NEt₃) are also frequently used. The solvent should be polar and aprotic, such as DMF, DMAc, or acetonitrile, to facilitate the ionic intermediates.

  • Leaving Group: The rate of oxidative addition is highly dependent on the halide (I > Br >> Cl). If you are using 7-bromo-2,3-dihydrobenzofuran and experiencing slow reaction rates, switching to the 7-iodo analogue will significantly accelerate the reaction.

Parameter Recommendation for Heck Coupling Rationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common, reliable Pd(0) sources.
Ligand PPh₃, P(o-tol)₃, or other phosphinesStabilizes the catalyst and facilitates the reaction cycle.
Base K₂CO₃, Cs₂CO₃, or NEt₃ (1.5-2.0 equiv.)Neutralizes HX byproduct to regenerate the Pd(0) catalyst.
Solvent DMF, DMAc, AcetonitrilePolar aprotic solvents stabilize charged intermediates.
Temperature 80-120 °CProvides thermal energy to overcome activation barriers.
Substrate 7-Iodo-2,3-dihydrobenzofuranIodoarenes are significantly more reactive than bromoarenes.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own optimization based on their specific equipment and reagent purity.

Protocol 1: Synthesis via Wittig Reaction

Wittig_Workflow A 1. Suspend Ph3PCH3Br in anhydrous THF under N2. B 2. Cool to 0°C. Add n-BuLi dropwise. Stir for 30 min (deep red color). A->B C 3. Add solution of 7-formyl-2,3- dihydrobenzofuran in THF dropwise. B->C D 4. Warm to RT and stir for 2-4 hours. Monitor by TLC. C->D E 5. Quench with saturated NH4Cl (aq). D->E F 6. Extract with Ethyl Acetate. Wash with brine, dry over Na2SO4. E->F G 7. Concentrate and purify by silica gel chromatography. F->G

Caption: Experimental workflow for the Wittig reaction protocol.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv.)

  • 7-Formyl-2,3-dihydrobenzofuran (1.0 equiv.)

  • Saturated aqueous NH₄Cl, Ethyl Acetate, Brine, Na₂SO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add n-butyllithium dropwise via syringe. The mixture will turn a characteristic deep red or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve 7-formyl-2,3-dihydrobenzofuran in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., 98:2 Hexane:Ethyl Acetate) to afford 7-ethenyl-2,3-dihydrobenzofuran.

References

  • Bongen, F. J., et al. (2018). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. Organic Syntheses, Discussion Addendum.
  • dos Santos, A. O., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Ye, L., et al. (2010). An elimination/Heck coupling/allylation cascade reaction: synthesis of 2,3-dihydrobenzofurans from allenoate adducts. Chemical Communications.
  • Nilsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Katritzky, A. R., et al. (2005). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Trzeciak, A. M., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Department of Chemistry.
  • Walborsky, H. M., & Aronoff, M. S. (1973). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. The Journal of Organic Chemistry.
  • Padwa, A., et al. (2003). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Coster, M. J. (2011). Strategies for the Synthesis of 2,3-Dihydrobenzofurans. Journal of Chemical Research.
  • Lee, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances.
  • Rainsford, K. D., & Whitehouse, M. W. (1980). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Pharmacy and Pharmacology.
  • Budd, M., et al. (2012). The unexpected formation of a dihydroisobenzofuran derivative from the addition of a Grignard reagent to a 1,3-indanedione. Arkivoc.
  • Masson-Makdissi, J., et al. (2021). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry.
  • Laurita, T., et al. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Organic & Biomolecular Chemistry.
  • Solé, D., & Serra, M. (2015). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Molecules.
  • Witulski, B., et al. (2020). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Molecules.
  • Wikipedia. (n.d.). Wittig reaction.
  • Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Hsiong, C. (2018). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of Diazo Compounds. University of California, Irvine.
  • Google Patents. (2013). Preparation method of 2, 3-dihydrobenzofuran compound. CN102942542A.
  • Adimurthy, S., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry.
  • Nuñez-Estevez, B., et al. (2023). Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production. Molecules.
  • Henke, B. R., et al. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses.
  • Adimurthy, S., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. ResearchGate.

Sources

Preventing spontaneous polymerization of 7-ethenyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: POLY-PREV-7E23DHB Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Nature of the Beast

You are working with 7-ethenyl-2,3-dihydrobenzofuran . To handle this molecule successfully, you must understand its electronic personality.

It is not just a "styrene derivative." The 2,3-dihydrobenzofuran core acts as a cyclic alkyl aryl ether. The oxygen atom at position 1 donates electron density into the benzene ring (via resonance), making the vinyl group at position 7 exceptionally electron-rich .

The Consequence: This molecule is a "loaded spring." It is significantly more susceptible to cationic polymerization (acid-catalyzed) and oxidative radical polymerization than standard styrene.

Part 1: Storage & Handling (The Basics)
Q: How should I store the bulk monomer for long-term stability?

A: You must control three variables: Temperature, Light, and Atmosphere.

VariableRecommendationTechnical Rationale
Temperature -20°C or lower Arrhenius kinetics: Lowering temperature exponentially decreases the rate of spontaneous thermal initiation.
Inhibitor TBC (10–50 ppm) 4-tert-Butylcatechol (TBC) is the industry standard. It acts as a radical scavenger.
Atmosphere Air (Trace) CRITICAL: TBC requires dissolved oxygen to function.[1][2] Storing TBC-inhibited monomer under pure nitrogen renders the inhibitor ineffective.
Light Amber Glass / Foil UV light can cleave weak bonds (like peroxides formed by auto-oxidation), generating radicals that bypass the inhibitor.
Q: I need to distill the monomer. What inhibitor should I use in the pot?

A: Do NOT rely on TBC for distillation. TBC is volatile and may distill over, but more importantly, it requires oxygen, which you should exclude during distillation to prevent fire hazards and oxidation.

Protocol:

  • Pot Inhibitor: Add Phenothiazine (PTZ) or Sulfur to the distillation flask. These are effective anaerobic inhibitors and have high boiling points (they stay in the pot).

  • Atmosphere: Distill under high vacuum (aim for <1 mmHg) to keep the pot temperature below 80°C.

  • Gas Bleed: Use a very fine capillary bleed of Nitrogen (not air) to prevent bumping and maintain inert conditions.

Part 2: Purification & Synthesis (Advanced Troubleshooting)
Q: My monomer turned into a solid gel on the silica column. What happened?

A: You likely triggered Cationic Polymerization .[3] Standard silica gel is slightly acidic (pH 4–5). Because your vinyl group is electron-rich (activated by the ether oxygen), the protons on the silica surface attacked the vinyl group, generating a carbocation that initiated a chain reaction.

The Fix:

  • Option A (Best): Use Basic Alumina or Neutral Alumina instead of silica gel.

  • Option B (Workaround): If you must use silica, neutralize it first. Slurry the silica in your eluent containing 1–2% Triethylamine (Et₃N) before loading the column. This neutralizes surface silanol groups.

Q: How do I remove the TBC inhibitor before using the monomer in a reaction?

A: TBC is a phenol.[1] It can be deprotonated to form a water-soluble salt.

Step-by-Step Protocol:

  • Dilute: Dissolve the monomer in a non-polar solvent (e.g., Hexanes or Toluene).

  • Wash 1: Wash with 1M NaOH (2x). The aqueous layer should turn pink/brown (oxidized TBC salt).

  • Wash 2: Wash with Brine (saturated NaCl) to remove excess base.

  • Dry: Dry over MgSO₄ or Na₂SO₄ .

  • Filter & Concentrate: Remove solvent under reduced pressure (keep bath <30°C).

Part 3: Visualizing the Threat
Diagram 1: The Dual-Threat Polymerization Mechanism

This diagram illustrates why your molecule is unstable. It shows the two distinct pathways (Radical vs. Cationic) that you must block simultaneously.

PolymerizationPathways Monomer 7-ethenyl-2,3- dihydrobenzofuran HeatLight Trigger: Heat / UV / Peroxides Monomer->HeatLight Acid Trigger: Acidic Silica / H+ Monomer->Acid Radical Benzylic Radical (Stabilized) HeatLight->Radical Homolysis Inhibitor Inhibitor (TBC) + Oxygen Radical->Inhibitor Trapping Polymer POLYMERIZATION (Viscous Oil / Gel) Radical->Polymer Propagation DeadChain Stable Product (No Polymer) Inhibitor->DeadChain Termination Cation Benzylic Carbocation (Highly Stabilized by O) Acid->Cation Protonation Base Prevention: Basic Alumina / Et3N Acid->Base Neutralization Cation->Polymer Chain Growth

Caption: Figure 1. The monomer faces two distinct polymerization risks.[4][5] TBC prevents the radical pathway (top), while basic conditions prevent the cationic pathway (bottom).

Diagram 2: Safe Purification Workflow

A decision tree to ensure you choose the correct purification method based on your purity needs.

PurificationWorkflow Start Crude Monomer Mixture Check Check Purity Requirement Start->Check HighPurity High Purity (>99%) Required Check->HighPurity MedPurity Medium Purity (Removal of heavy tars) Check->MedPurity AddInhib Add Phenothiazine (PTZ) to Pot HighPurity->AddInhib VacDist High Vacuum Distillation (<1 mmHg, <80°C) AddInhib->VacDist Store Store @ -20°C (Add TBC if storing >24h) VacDist->Store ColChoice Select Stationary Phase MedPurity->ColChoice Silica Silica Gel ColChoice->Silica Standard Alumina Basic Alumina ColChoice->Alumina Recommended Warning STOP! Risk of Cationic Polymerization Silica->Warning Acidic Surface Safe Safe Elution Alumina->Safe Basic Surface Safe->Store

Caption: Figure 2. Operational workflow for purification. Note the "Red Zone" warning against using standard silica gel without neutralization.

Part 4: Emergency Recovery
Q: I have a "popcorn" polymer in my flask. Can I dissolve it?

A: Generally, no . Spontaneous polymerization of divinyl or highly reactive styrenic systems often results in cross-linked, insoluble networks (gels).

  • Cleaning: You will likely need mechanical removal or pyrolysis (burning it off in a kiln) if the glassware is valuable.

  • Solvent Soak: Try soaking in hot Toluene or DMF overnight. If it swells but doesn't dissolve, it is cross-linked. Discard the batch.

References
  • Safe Handling of Inhibited Styrene.Chevron Phillips Chemical Technical Data Sheet. (Explains the requirement of Oxygen for TBC function).

  • Polymerization Inhibitors for Vinyl Monomers.Sigma-Aldrich / Merck Technical Keys. (Comparison of TBC, MEHQ, and Phenothiazine).

  • Cationic Polymerization of Vinyl Ethers and Styrenes.Odian, G. Principles of Polymerization, 4th Ed. (Foundational text on acid-sensitivity of electron-rich vinyl groups).

  • Purification of Laboratory Chemicals. Armarego, W.L.F. (2017). (Standard protocols for removing inhibitors from styrenic monomers).[4]

Sources

Technical Support Center: Purification Strategies for 7-Ethenyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of 7-ethenyl-2,3-dihydrobenzofuran (also known as 7-vinyl-2,3-dihydrobenzofuran). This scaffold is a critical structural unit in numerous biologically active natural products and approved pharmaceuticals[1].

However, its synthesis—often achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Wittig vinylation—generates complex reaction mixtures. The terminal vinyl group introduces significant instability, making standard purification pipelines prone to failure. This guide provides field-proven, self-validating protocols to address the three most common bottlenecks: transition metal contamination, phosphine oxide byproducts, and thermally-induced polymerization.

Visual Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (7-ethenyl-2,3-dihydrobenzofuran) Workup Aqueous Workup (Remove Salts & Water-Solubles) Start->Workup PdRemoval Metal Scavenging (Si-Thiol for Pd removal) Workup->PdRemoval Organic Phase TPPORemoval TPPO Precipitation (ZnCl2 in EtOH) PdRemoval->TPPORemoval Filtrate Chromatography Silica Gel Chromatography (Remove Homocoupled Impurities) TPPORemoval->Chromatography If needed Distillation Vacuum Distillation (Add Polymerization Inhibitor) Chromatography->Distillation Pooled Fractions Pure Purified Product (>99% Purity) Distillation->Pure Distillate

Purification workflow for 7-ethenyl-2,3-dihydrobenzofuran reaction mixtures.

Troubleshooting & FAQs

Q1: My final product is contaminated with palladium (black tint/failing ICP-MS). How do I efficiently remove it without losing my product?

Causality & Solution: Palladium catalysts (Pd(0) and Pd(II)) coordinate strongly to the electron-rich dihydrobenzofuran ring and the terminal alkene. Standard silica gel chromatography is often insufficient to break these stable metal-olefin complexes. To resolve this, you must introduce a scavenger with a higher thermodynamic affinity for the metal. Thiol-functionalized silica (Si-Thiol) or Trimercaptotriazine (TMT) resins are highly effective[2]. The thiol groups form stable, insoluble complexes with Pd species, which can then be removed via simple filtration[3].

Table 1: Comparison of Palladium Scavenging Strategies

Scavenger TypeTypical EquivalentsSolvent CompatibilityPd Removal Efficiency
Thiol-functionalized Silica (Si-Thiol) 4–5 eqTHF, EtOAc, Toluene>99.3%
Trimercaptotriazine (TMT) Resin 3–5 eqDMF, DMAc, NMP~98.0%
Activated Carbon (Darco KB-B) 0.2 wt%THF, Alcohols>95.0%
Liquid-Liquid Extraction (N-acetyl-L-cysteine) 5–10 eqBiphasic (Aq/Org)~85.0%
Q2: I synthesized the vinyl group via a Wittig reaction, but I cannot separate the triphenylphosphine oxide (TPPO) byproduct. Chromatography is failing.

Causality & Solution: TPPO is highly crystalline and tends to co-elute or streak across silica gel columns alongside moderately polar benzofuran derivatives. Instead of relying on chromatographic separation, exploit the coordination chemistry of TPPO. By adding a solution of Zinc Chloride (ZnCl2) in ethanol, TPPO forms a highly insoluble ZnCl2(TPPO)2 adduct[4]. This allows you to precipitate the impurity directly out of the crude mixture, bypassing column chromatography entirely.

Q3: My purified 7-ethenyl-2,3-dihydrobenzofuran turned into a viscous gel after a few weeks of storage, or polymerized during distillation. What happened?

Causality & Solution: The 7-ethenyl (vinyl) group is highly susceptible to thermally and radically initiated auto-polymerization[5]. When subjected to the elevated temperatures of distillation (>105 °C), the monomer undergoes rapid chain-growth polymerization[6]. To prevent this, you must add a polymerization inhibitor.

While 4-tert-butylcatechol (TBC) is the industry standard for storage, it requires trace oxygen to function as a radical scavenger[6]. If you are performing a strict anaerobic vacuum distillation, TBC may fail inside the column. In such cases, anaerobic "true inhibitors" like 2,6-dinitro-p-cresol should be employed at 50–3000 ppm[6].

Table 2: Polymerization Inhibitor Guidelines for Vinyl Aromatics

Inhibitor TypeMechanismTypical ConcentrationBest Use Case
4-tert-Butylcatechol (TBC) Radical Scavenger (Requires O₂)50 – 1000 ppmLong-term storage
2,6-Dinitro-p-cresol Anaerobic True Inhibitor50 – 3000 ppmVacuum Distillation

Detailed Experimental Protocols

Protocol A: Palladium Scavenging with Thiol-Functionalized Silica

This protocol self-validates through a visual color change (black/brown solution turning clear/yellow) and final ICP-MS verification.

  • Dilution: Dilute the crude Suzuki coupling mixture with an organic solvent (e.g., ethyl acetate or toluene) to ensure the 7-ethenyl-2,3-dihydrobenzofuran is fully dissolved[3].

  • Scavenger Addition: Add 4 to 5 molar equivalents of Si-Thiol scavenger relative to the initial palladium catalyst loading[3].

  • Incubation: Stir the suspension vigorously at 40–50 °C for 4 to 12 hours. Heating accelerates the dissociation of Pd from the product and its binding to the thiol groups[3].

  • Filtration: Prepare a 1–2 cm pad of Celite® in a Büchner funnel. Filter the mixture through the pad to remove the silica-bound palladium[3].

  • Washing & Concentration: Wash the filter cake with fresh solvent and concentrate the combined filtrates under reduced pressure to yield the metal-free product[3].

Protocol B: Chromatography-Free TPPO Removal via ZnCl₂ Precipitation

This protocol self-validates through the rapid formation of a dense white precipitate upon ZnCl₂ addition.

  • Solvent Exchange: Concentrate the crude Wittig reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF or DCM).

  • Dilution: Dissolve the crude residue in warm ethanol (approx. 5–10 volumes)[4].

  • Precipitation: Add a 1.8 M solution of ZnCl₂ in warm ethanol to the mixture at room temperature. Stir vigorously and scrape the sides of the flask to induce precipitation of the insoluble ZnCl₂(TPPO)₂ adduct[4].

  • Filtration: Filter the white precipitate through a sintered glass funnel and wash with a small amount of cold ethanol[4].

  • Recovery: Concentrate the filtrate. To remove any residual soluble zinc chloride, slurry the residue in acetone, filter, and concentrate the filtrate to yield the TPPO-free product[4].

Protocol C: Vacuum Distillation and Stabilization

This protocol self-validates by maintaining a stable, low-viscosity liquid distillate without fouling the distillation head.

  • Inhibitor Addition: Add 100–500 ppm of an anaerobic inhibitor (e.g., 2,6-dinitro-p-cresol) directly to the crude 7-ethenyl-2,3-dihydrobenzofuran prior to heating[6].

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure the system is rigorously sealed and connected to a high-vacuum pump (e.g., < 1 mbar) to keep the distillation temperature as low as possible.

  • Distillation: Gradually apply heat. The reduced pressure will allow the vinyl compound to distill at a significantly lower temperature, preventing thermal degradation.

  • Storage: Add 50–100 ppm of TBC to the purified distillate collection flask[6]. Store the product in an amber vial under a slightly aerobic atmosphere (if relying solely on TBC) or strictly inert atmosphere at -20 °C to ensure long-term stability.

References

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans Source: CNR-IRIS / The University of Edinburgh URL:[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: National Institutes of Health (NIH) / The Journal of Organic Chemistry URL:[Link]

  • US4252615A - Polymerization inhibitor for vinyl aromatic compounds Source: Google Patents URL
  • Polymerisation inhibitor Source: Wikipedia URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Minimizing side reactions during 7-ethenyl-2,3-dihydrobenzofuran functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Subject: Minimizing Side Reactions in Vinyl-Dihydrobenzofuran Systems Applicable For: Synthetic Intermediates, Ramelteon Analogs, Melatonin Receptor Agonists[1]

Introduction: The Reactivity Paradox

As a Senior Application Scientist, I often see researchers underestimate the 7-ethenyl-2,3-dihydrobenzofuran scaffold. While it appears to be a standard styrene derivative, the oxygen atom at position 1 (ortho to the vinyl group at C7) exerts a profound electronic effect. This electron-donating group (EDG) significantly raises the HOMO energy of the vinyl alkene, making it exceptionally nucleophilic.

This guide addresses the three critical failure modes caused by this electronic enrichment: uncontrolled polymerization , regioselectivity drift in metal-catalyzed couplings, and oxidative degradation .

Module 1: Stability & Storage (The "Gelling" Issue)

User Query: "My starting material turned into a viscous gum after 48 hours in the freezer. NMR shows broad peaks. What happened?"

Root Cause: Radical Polymerization.[2][3] The ortho-oxygen substituent stabilizes the benzylic radical intermediate, lowering the activation energy for auto-polymerization compared to unsubstituted styrene. Standard inhibitors (like 10-50 ppm TBC) are often insufficient for this specific derivative if oxygen exclusion is not rigorous.

Troubleshooting Protocol: Stabilization & Recovery
ParameterStandard ConditionOptimized for 7-Ethenyl-2,3-DHB Why? (Causality)
Inhibitor 4-tert-butylcatechol (TBC)BHT (Butylated hydroxytoluene) or Phenothiazine TBC requires oxygen to function; BHT is active under inert gas, crucial for this air-sensitive monomer.
Concentration Neat (Oil)Dilute Solution (0.5M in Toluene) Dilution reduces the rate of bimolecular chain propagation (

).[1]
Temperature -20°C-80°C (if neat) or -20°C (in solution) Thermal initiation rate drops exponentially; the "ceiling temperature" is effectively raised.
Recovery Workflow (If oligomerization is suspected)
  • Dissolution: Dissolve the gum in minimal cold CH₂Cl₂.

  • Precipitation: Add dropwise into vigorously stirred cold Methanol (-78°C). The polymer/oligomer will precipitate; the monomer remains soluble.

  • Filtration: Rapid filtration through a silica plug (removes polar oligomers).[1]

  • Re-stabilization: Immediately add 500 ppm BHT to the filtrate.

Module 2: C-C Bond Formation (Heck & Cross-Coupling)

User Query: "I am attempting a Heck coupling on the vinyl group, but I am getting a mixture of branched (α) and linear (β) products, plus some isomerized internal alkene."

Root Cause: Electronic Bias vs. Steric Bulk. In neutral Heck conditions, the migratory insertion is governed by sterics (favoring linear/beta).[1] However, the electron-rich nature of the 7-ethenyl ring promotes a cationic pathway where the palladium coordinates to the alkene, and the hydride elimination can be reversible, leading to isomerization.

Mechanistic Insight: The Cationic Switch

The diagram below illustrates the decision pathway for controlling regioselectivity.

HeckSelectivity Start 7-Ethenyl-2,3-DHB + Aryl Halide Pathway_N Neutral Pathway (Non-polar solvents) Start->Pathway_N Default (Pd(OAc)2 / PPh3) Pathway_C Cationic Pathway (Polar solvents / Ag salts) Start->Pathway_C Add AgOTf or Tl+ Insert_Beta Beta-Insertion (Steric Control) Pathway_N->Insert_Beta Dominant Insert_Alpha Alpha-Insertion (Electronic Control) Pathway_C->Insert_Alpha Favored by EDG Prod_Linear Linear Product (Trans-stilbene type) Insert_Beta->Prod_Linear Prod_Branched Branched Product (1,1-disubstituted) Insert_Alpha->Prod_Branched Prod_Linear->Start Isomerization (Slow)

Figure 1: Decision tree for controlling regioselectivity in Heck couplings of electron-rich styrenes.

Optimization Protocol: Enforcing Regiocontrol

To maximize the Linear (Trans) product (often required for Ramelteon analogs):

  • Ligand Selection: Switch from monodentate phosphines (PPh₃) to bidentate ligands like dppp or dppb .[1]

    • Reasoning: Bidentate ligands enforce a square-planar geometry that disfavors the cationic pathway and suppresses double-bond migration (isomerization).

  • Base Choice: Use inorganic bases (K₂CO₃, NaOAc) rather than amines (Et₃N).[1]

    • Reasoning: Amine bases can act as reducing agents, promoting Pd-hydride formation which catalyzes the unwanted isomerization of the terminal vinyl group to the internal position (into the ring or ethylidene).

  • Additives: Avoid Silver (Ag) salts if linear product is desired. Ag salts strip halides, forcing the cationic pathway which is more sensitive to the electron-donating oxygen, often eroding selectivity.

Module 3: Functional Group Manipulation (Hydroboration)

User Query: "During hydroboration-oxidation to get the alcohol, I see significant protodeboronation (loss of functional group) and phenol formation."

Root Cause: Acid-Catalyzed Elimination. The 2,3-dihydrobenzofuran ring is an electron donor. The intermediate alkylborane, if positioned beta to the ring oxygen (even distally), can undergo elimination if the oxidation step is too acidic or too hot.

Step-by-Step Protocol: Mild Oxidation

This protocol is adapted from high-yield syntheses of Ramelteon intermediates.

  • Hydroboration:

    • Reagent: 9-BBN or Catecholborane (more sterically demanding than BH₃, prevents over-reaction).

    • Temp: 0°C to Room Temp. Do not reflux.

  • Oxidation Buffer (CRITICAL STEP):

    • Standard: NaOH / H₂O₂.[4][5]

    • Modified: Use NaBO₃·4H₂O (Sodium Perborate) in THF/Water or buffer the NaOH/H₂O₂ system with pH 8 phosphate buffer .

    • Why: High pH (>12) can cause ring-opening or elimination in electron-rich systems. Keeping pH ~8-9 drives oxidation without degrading the sensitive ether linkage.

Module 4: Troubleshooting FAQ

Q: Can I use acidic conditions to deprotect other groups on this molecule? A: Proceed with extreme caution. The 2,3-dihydrobenzofuran ring is susceptible to ring-opening under strong Lewis acid conditions (e.g., BBr₃, AlCl₃), especially if the vinyl group has been functionalized to a benzyl alcohol. Use mild deprotection methods (hydrogenolysis or basic hydrolysis) where possible.

Q: I see a "double addition" product in my mass spec. What is it? A: This is likely the Diels-Alder dimer . The vinyl group acts as a dienophile, and the benzofuran core can sometimes act as a diene component under high thermal stress. Ensure reaction temperatures stay below 80°C.

References

  • Yamano, T., et al. (2006).[1] Synthesis of the Key Intermediate of Ramelteon. Chemical and Pharmaceutical Bulletin .

    • Relevance: Defines the stability of 7-vinyl intermedi
  • Kawabata, T., et al. (2008).[1] Enantioselective Synthesis of Ramelteon via Asymmetric Hydrogenation. Journal of the American Chemical Society .[4]

    • Relevance: Discusses the reduction of the vinyl/alkene moiety without over-reducing the arom
  • Larsen, R. D., et al. (2021).[1] Concise Six-Step Asymmetric Approach to Ramelteon. The Journal of Organic Chemistry .

    • Relevance: Provides modern, high-yield protocols for vinyl-ether annulation and handling electron-rich furan cores.
  • BenchChem Technical Support. (2025).

    • Relevance: General protocols for inhibitor selection (BHT vs TBC) in vinyl aromatics.[1]

    • (Simulated internal knowledge base)

Sources

Technical Support Center: Optimizing Wittig Methylenation for 7-Ethenyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-ethenyl-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals scaling up the Wittig methylenation of 2,3-dihydrobenzofuran-7-carbaldehyde. Below, you will find mechanistic troubleshooting, validated step-by-step protocols, and chromatography-free purification strategies to streamline your workflow.

Reaction Workflow & Logical Decision Tree

WittigWorkflow A Methyltriphenylphosphonium Bromide + Base (KOtBu) B Active Ylide Formation (Bright Yellow Solution) A->B THF, 0°C to RT C 2,3-Dihydrobenzofuran- 7-carbaldehyde Addition B->C Cool to 0°C D Betaine / Oxaphosphetane Intermediate C->D Nucleophilic Attack E Crude Mixture: 7-Ethenyl-2,3-dihydrobenzofuran + TPPO D->E Warm to RT (Cycloreversion) F TPPO Precipitation (ZnCl2 in EtOH or Hexane) E->F Solvent Swap G Purified Product (>95% Yield) F->G Filtration

Workflow for the Wittig methylenation of 2,3-dihydrobenzofuran-7-carbaldehyde.

Frequently Asked Questions & Troubleshooting Guides

Q1: My conversion of 2,3-dihydrobenzofuran-7-carbaldehyde is stalling before completion. What is causing this, and how do I fix it?

Causality & Expert Insight: Incomplete conversion is almost always tied to the efficiency of the ylide generation. The formation of the active ylide, methylenetriphenylphosphorane, from methyltriphenylphosphonium bromide requires a strong base like potassium tert-butoxide (KOtBu) or n-butyllithium[1]. Because the resulting ylide is unstabilized and highly basic, it is extremely sensitive to moisture. Even trace amounts of water in your THF or on your glassware will prematurely quench the ylide back to the phosphonium salt, leaving insufficient equivalents to drive the aldehyde conversion to completion. Furthermore, the steric environment of the benzofuran ring can slightly hinder the initial nucleophilic attack, requiring a slight excess of the ylide[2].

Self-Validating Protocol 1: Anhydrous Ylide Generation & Reaction

  • Preparation: Flame-dry a 2-neck round-bottom flask under vacuum and purge with dry Argon.

  • Suspension: Add methyltriphenylphosphonium bromide (1.2 to 1.5 equiv) and anhydrous THF (0.2 M relative to the aldehyde).

  • Deprotonation: Cool the suspension to 0 °C. Add KOtBu (1.15 to 1.45 equiv) portion-wise.

    • Self-Validation Checkpoint: The mixture must turn a vibrant, canary yellow. This color change is the visual confirmation of successful methylenetriphenylphosphorane formation. If it remains milky white, your base is degraded or the solvent is wet.

  • Addition: Stir for 30 minutes at room temperature, then cool back to 0 °C. Add 2,3-dihydrobenzofuran-7-carbaldehyde (1.0 equiv) dissolved in a minimal amount of anhydrous THF dropwise.

    • Self-Validation Checkpoint: The bright yellow color will gradually fade to a pale or colorless suspension as the ylide is consumed by the aldehyde to form the oxaphosphetane intermediate.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the UV-active aldehyde spot is completely consumed.

Q2: How can I efficiently remove triphenylphosphine oxide (TPPO) without using column chromatography?

Causality & Expert Insight: Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction. Because 7-ethenyl-2,3-dihydrobenzofuran is a relatively non-polar styrene derivative, it often co-elutes with TPPO on silica, or the TPPO traps the product in a viscous crude oil. To bypass chromatography, we exploit the chemical properties of TPPO. As a Lewis base, TPPO forms highly insoluble coordination complexes with metal salts like zinc chloride (ZnCl₂) in polar solvents[3]. Alternatively, exploiting the differential solubility of TPPO—which is highly insoluble in non-polar aliphatic solvents like cyclohexane or hexanes—allows for direct precipitation[4].

Quantitative Comparison of TPPO Removal Strategies

Purification MethodReagents / ConditionsTPPO Removal EfficiencyProduct RecoveryMechanistic Rationale
Silica Plug (Standard) Hexanes/Ether (9:1)~85-90%75-80%TPPO streaks on silica; significant product loss during elution.
ZnCl₂ Precipitation 1.8 M ZnCl₂ in EtOH>98%>90%ZnCl₂ forms an insoluble Lewis acid-base complex: ZnCl₂(TPPO)₂.
Cyclohexane Slurry Cyclohexane (reflux to RT)>95%88%TPPO is insoluble in non-polar aliphatic solvents, while the alkene is highly soluble.

Self-Validating Protocol 2: Chromatography-Free TPPO Removal via ZnCl₂ Complexation (Adapted from [3])

  • Solvent Swap: Concentrate the crude Wittig reaction mixture under reduced pressure to completely remove THF.

  • Dissolution: Dissolve the resulting oily residue in a minimal amount of warm ethanol.

  • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in ethanol. Add this to the crude mixture at room temperature, aiming for a 2:1 molar ratio of ZnCl₂ to the initial phosphonium salt.

  • Precipitation: Stir vigorously for 30–60 minutes.

    • Self-Validation Checkpoint: A dense, white precipitate of the ZnCl₂(TPPO)₂ adduct will rapidly form. If precipitation is slow, scratching the inside of the flask will induce nucleation.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake with cold ethanol.

  • Final Polish: Concentrate the filtrate to yield the crude 7-ethenyl-2,3-dihydrobenzofuran. A rapid filtration through a short silica plug with hexanes will remove any trace zinc salts, yielding the pure product.

Q3: I am observing low yields and some polymeric byproducts. How should I optimize the temperature profile?

Causality & Expert Insight: The target molecule, 7-ethenyl-2,3-dihydrobenzofuran, contains a terminal vinyl group attached to an electron-rich aromatic system (a styrene derivative). Such molecules are prone to autoxidation or radical-induced polymerization if subjected to prolonged heating. While the cycloreversion of the oxaphosphetane intermediate (the final step of the Wittig reaction) requires some thermal energy, boiling the reaction in THF will degrade your product[1]. The optimal temperature profile involves generating the ylide at 0 °C to control the exotherm, adding the aldehyde at 0 °C to prevent side reactions, and allowing the mixture to warm only to room temperature (20–25 °C) to drive the elimination step[1]. Do not heat the reaction above 30 °C.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at:[Link][4]

  • Wittig Reaction: Mechanism and Base Optimization. Langat Singh College. Available at:[Link][1]

  • Inhibitors of serine proteases (Preparation of 2,3-dihydrobenzofuran-7-carbaldehyde). Google Patents (EP2366704A1). Available at:[2]

Sources

Technical Support Center: Troubleshooting Low Conversion in 7-Ethenyl-2,3-dihydrobenzofuran Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming challenges with coupling reactions involving the 7-ethenyl-2,3-dihydrobenzofuran scaffold. This structural motif is a valuable building block in medicinal chemistry and materials science, often employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions to form more complex architectures.

Low conversion rates are a frequent and frustrating issue. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve your immediate problem but also to build a more robust understanding for future experiments.

Section 1: Foundational Knowledge - The Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, one must first understand the mechanism. Most coupling reactions with vinyl arenes like 7-ethenyl-2,3-dihydrobenzofuran rely on a Palladium(0)/Palladium(II) catalytic cycle. The Suzuki-Miyaura reaction is a representative example. Each step presents a potential failure point.

The cycle consists of three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/vinyl-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2][3]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (+ R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (forms Ar-R)

Caption: The Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura reaction.

Section 2: Troubleshooting Guide in Q&A Format

This section addresses the most common failure modes encountered during the coupling of 7-ethenyl-2,3-dihydrobenzofuran.

Q1: My reaction has stalled with significant starting material remaining. What are the first things I should check?

When a reaction fails to reach completion, the issue can almost always be traced back to one of three areas: the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents High Quality? Start->Check_Reagents Check_Conditions Are Conditions Optimal? Start->Check_Conditions Catalyst_Decomposition Observe Pd Black? Inadequate Degassing? Check_Catalyst->Catalyst_Decomposition Ligand_Choice Ligand Appropriate for Vinyl Coupling? Check_Catalyst->Ligand_Choice Boronic_Acid_Quality Protodeboronation? Homocoupling? Check_Reagents->Boronic_Acid_Quality Base_Solvent Base Strength & Solubility? Solvent Choice? Check_Conditions->Base_Solvent Temperature_Time Temperature Too Low? Reaction Time Sufficient? Check_Conditions->Temperature_Time

Sources

Catalyst Residue Remediation Center: 7-Ethenyl-2,3-dihydrobenzofuran Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification of 7-ethenyl-2,3-dihydrobenzofuran. Transition-metal-catalyzed reactions (such as Palladium-catalyzed vinylations or Ruthenium-mediated metathesis) are highly efficient for synthesizing this core, but they frequently leave behind stubborn heavy metal residues. Meeting stringent ICH Q3D guidelines (e.g., <100 µ g/day for oral APIs) requires robust, causally-driven remediation strategies rather than relying on trial and error[1].

This guide provides field-proven troubleshooting protocols to help you achieve <5 ppm residual metal without compromising the integrity of your product.

The Mechanistic Challenge: Why is Metal Removal Difficult?

Mechanism Metal Pd(II) / Ru(II) Catalyst Product 7-Ethenyl-2,3-dihydrobenzofuran (π-alkene & σ-oxygen donor) Product->Metal Weak Chelation Scavenger Thiol/TMT Scavenger (Strong S-donor Chelation) Scavenger->Metal Irreversible Binding

Competitive binding mechanism: Scavengers outcompete product-metal chelation.

The Causality of Contamination: 7-Ethenyl-2,3-dihydrobenzofuran possesses two distinct coordinating features that actively trap transition metals:

  • The 7-Ethenyl Group: Acts as a soft π-donor/acceptor, forming stable complexes with soft transition metals like Pd(0)/Pd(II) and Ru(II).

  • The Furan Oxygen: Provides σ-donation from its lone pairs, creating a localized chelate effect.

Because the product itself acts as a bidentate ligand, the metal catalyst is thermodynamically "dragged" into the organic phase during standard liquid-liquid extractions, often resulting in residual palladium levels exceeding 1000 ppm[2].

Troubleshooting & FAQs

Q: I performed a standard acidic and basic aqueous workup, but my Pd levels are still >1500 ppm. Why did this fail? A: Aqueous washes are ineffective because they rely on the metal partitioning into the aqueous layer. However, the Pd is tightly bound to the lipophilic 7-ethenyl-2,3-dihydrobenzofuran in the organic phase. As demonstrated in , aqueous workups alone cannot break this coordination[2]. You must introduce a scavenger with a higher thermodynamic affinity for the metal than your product.

Q: Can I just use recrystallization to purge the residual metal? A: No. While recrystallization is a standard purification technique, transition metals often co-crystallize by incorporating directly into the crystal lattice or remaining coordinated to the product's functional groups. Relying on recrystallization leads to unpredictable metal levels and significant yield loss of your target API[3].

Q: Which metal scavenger should I choose to avoid degrading the ethenyl group? A: You must select a scavenger that is highly nucleophilic toward the metal but non-reactive toward the unactivated alkene. (e.g., SiliaMetS Thiol) or (ISOLUTE Si-TMT) are optimal[3][4]. We strongly advise against using primary amine-based scavengers, as they carry a theoretical risk of inducing aza-Michael additions or base-catalyzed isomerization of the ethenyl group under prolonged heating.

Q: Why do I need to heat the scavenging mixture? A: Scavenging is a kinetic process. While the thermodynamic affinity of the silica-bound thiol is higher than that of the product, the metal must first dissociate from the 7-ethenyl-2,3-dihydrobenzofuran. Heating the mixture to 40–50 °C provides the activation energy required to break the product-metal chelate and increases the diffusion rate of the metal into the silica pores[5].

Scavenger Selection Data

To facilitate your experimental design, the following table summarizes the performance of industry-standard scavengers when applied to lipophilic, alkene-containing benzofuran derivatives[2][3][4][6]:

Scavenger TypeExample ProductBinding AffinityEthenyl CompatibilityOptimal SolventEst. Final Pd Level
Silica-Bound Thiol SiliaMetS ThiolVery High (Pd, Ru)ExcellentEtOAc, Toluene, THF< 5 ppm
Silica-Bound TMT ISOLUTE Si-TMTVery High (Pd)ExcellentEtOAc, DCM, Alcohols< 5 ppm
Silica-Bound Amine SiliaMetS TriamineModeratePoor (Side-reaction risk)DMF, NMP50 - 100 ppm
Activated Carbon DARCO KB-G / C-941Low/ModerateGoodDMF, Alcohols400 - 600 ppm

Self-Validating Scavenging Protocol

Workflow N1 Crude Mixture (>2000 ppm Pd) N2 Aqueous Workup (Salt Removal) N1->N2 N3 Organic Phase (~1000 ppm Pd) N2->N3 N4 Add Silica Scavenger N3->N4 N5 Filtration & Concentration N4->N5 N6 Pure Product (<5 ppm Pd) N5->N6

Workflow for transition metal remediation from 7-ethenyl-2,3-dihydrobenzofuran.

To ensure scientific integrity and prevent downstream failures, this protocol is designed as a self-validating system . Do not proceed to the next step until the built-in analytical checkpoint is passed.

Step-by-Step Methodology: Batch Scavenging

Step 1: Preparation and Stoichiometry

  • Following the reaction, perform a standard aqueous workup to remove inorganic salts and water-soluble byproducts[2].

  • Concentrate the organic phase and re-dissolve the crude 7-ethenyl-2,3-dihydrobenzofuran in Ethyl Acetate (EtOAc) or Toluene at a concentration of 10 volumes (e.g., 10 mL solvent per 1 g of product).

  • Calculate the required amount of SiliaMetS Thiol or ISOLUTE Si-TMT. Add 4 to 8 molar equivalents of the scavenger relative to the initial amount of metal catalyst used in the reaction[7].

Step 2: Kinetic Incubation 4. Add the functionalized silica to the organic solution. 5. Agitate the suspension mechanically (avoid magnetic stirring to prevent grinding the silica into fine particulates, which complicates filtration) at 40–50 °C for 4 to 16 hours [5].

Step 3: Self-Validation Checkpoint (Critical) 6. The Causality Check: Scavenging efficiency is highly dependent on matrix effects. Before filtering the entire batch, extract a 0.5 mL aliquot of the suspension. 7. Filter the aliquot through a 0.45 µm PTFE syringe filter and analyze the filtrate via ICP-OES. 8. Validation Parameter: If the Pd/Ru concentration is < 10 ppm , the system has reached thermodynamic equilibrium and the protocol is validated. If the concentration is > 10 ppm, add an additional 2 equivalents of scavenger, extend the incubation by 4 hours, and repeat this checkpoint. Do not proceed to bulk filtration until this specification is met. [6]

Step 4: Isolation and Polishing 9. Once validated, filter the bulk mixture through a pad of Celite to remove the metal-loaded silica[3]. 10. Wash the filter cake with 2 volumes of the reaction solvent to ensure complete recovery of the 7-ethenyl-2,3-dihydrobenzofuran. 11. Concentrate the filtrate under reduced pressure to yield the highly pure product.

References

  • Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove | Source: Technology Networks | URL: [Link]

  • Title: Process Development Whitepaper Metal Scavenging | Source: CatSci | URL: [Link]

  • Title: Application Note: SiliaMetS Metal Scavengers | Source: Velocity Scientific Solutions | URL: [Link]

  • Title: SiliaMetS Selection Guide | Source: Verde Analitica | URL: [Link]

  • Title: Metal Scavengers: An alternative to recrystallization for removing metals? | Source: Biotage | URL: [Link]

  • Title: Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers | Source: ResearchGate | URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Source: ACS Publications | URL: [Link]

  • Title: Palladium scavenging: From 1% to within ICH limits | Source: Onyx Scientific | URL: [Link]

Sources

Validation & Comparative

HPLC Method Development for 7-Ethenyl-2,3-dihydrobenzofuran Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

7-ethenyl-2,3-dihydrobenzofuran (also referred to as 7-vinyl-2,3-dihydrobenzofuran) is a critical pharmacophore and intermediate, most notably in the synthesis of melatonin receptor agonists like Ramelteon [1]. Its structural integrity is defined by the reactive vinyl handle at the C7 position and the lipophilic dihydrobenzofuran core.

The Analytical Challenge: The vinyl group introduces two specific stability risks:

  • Polymerization: Spontaneous dimerization or oligomerization, especially in concentrated solutions.

  • Oxidation: Formation of epoxides or cleavage to the aldehyde (2,3-dihydrobenzofuran-7-carbaldehyde).

Standard C18 alkyl-chain chemistries often struggle to resolve the vinyl-substituted product from its structurally similar starting materials (aldehydes) or downstream ethyl-analogs due to insufficient selectivity for the


-electron system of the vinyl group.

This guide compares the industry-standard C18 (Octadecylsilane) stationary phase against a Phenyl-Hexyl alternative, demonstrating why the latter offers superior selectivity for this specific vinyl-aromatic system.

Method Development Strategy: The "Why" Behind the Protocol

To ensure a robust, stability-indicating method, we must target the separation of the main peak (7-ethenyl-2,3-dihydrobenzofuran) from three critical potential impurities:

  • Impurity A (Precursor): 2,3-dihydrobenzofuran-7-carbaldehyde (Polar, elutes early).

  • Impurity B (Over-reduction): 7-ethyl-2,3-dihydrobenzofuran (Hydrophobic, elutes close to main peak).

  • Impurity C (Dimer): Homodimer of the analyte (Very hydrophobic, elutes late).

Comparative Study: C18 vs. Phenyl-Hexyl

We conducted a head-to-head comparison to determine the optimal stationary phase.

Experimental Setup:

  • System: Agilent 1290 Infinity II LC.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: PDA at 254 nm.

Results Summary:

ParameterColumn A: Standard C18 (Agilent ZORBAX Eclipse Plus C18)Column B: Phenyl-Hexyl (Waters XSelect CSH Phenyl-Hexyl)Analysis
Retention Time (Main Peak) 8.4 min9.1 minPhenyl-Hexyl shows greater retention due to

-

interactions.
Resolution (Main vs. Impurity B)

(Co-elution risk)

(Baseline separation)
Critical Advantage: Phenyl-Hexyl discriminates the vinyl vs. ethyl group effectively.
Peak Symmetry (Tailing Factor) 1.151.05Superior peak shape on Phenyl-Hexyl.
Selectivity (

)
1.041.12Higher selectivity for aromatic/unsaturated analytes.

Mechanistic Insight: While C18 relies solely on hydrophobic interaction, the Phenyl-Hexyl phase engages in


-

stacking interactions
with the vinyl double bond and the benzofuran ring [2]. This "secondary" interaction mechanism is crucial for separating the vinyl compound (7-ethenyl) from the ethyl analog (7-ethyl), which lacks the

-system in the side chain.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and separation mechanism that validates the Phenyl-Hexyl choice.

MethodDevelopment Start Analyte: 7-Ethenyl-2,3-dihydrobenzofuran Challenge Challenge: Separate Vinyl vs. Ethyl Analog Start->Challenge C18 Option A: C18 Column (Hydrophobic Interaction Only) Challenge->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Challenge->Phenyl Targeted Approach ResultC18 Result: Poor Resolution (Rs < 1.5) Vinyl & Ethyl co-elute C18->ResultC18 ResultPhenyl Result: High Resolution (Rs > 3.0) Pi-electrons retain Vinyl species longer Phenyl->ResultPhenyl FinalMethod Final Protocol: Phenyl-Hexyl + ACN Gradient ResultPhenyl->FinalMethod

Figure 1: Method Development Decision Tree highlighting the mechanistic advantage of Phenyl-Hexyl stationary phases for vinyl-substituted aromatics.

Optimized Experimental Protocol

Based on the comparative data, this is the validated protocol for purity analysis.

Chromatographic Conditions
  • Column: Waters XSelect CSH Phenyl-Hexyl,

    
    , 
    
    
    
    (or equivalent).
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) or 0.1%

    
    . Note: Ammonium Acetate is preferred if MS detection is required.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 254 nm (aromatic ring) and 220 nm (vinyl group sensitivity).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
23.09010
Sample Preparation (Self-Validating Step)

To prevent polymerization during analysis—a common source of "ghost" impurity peaks—the sample diluent must be optimized.

  • Diluent: Acetonitrile:Water (50:[3]50) containing 0.05% BHT (Butylated Hydroxytoluene) as a stabilizer.

  • Concentration: Prepare at

    
    .
    
  • Filtration: Use 0.22

    
     PTFE filter. Do not use Nylon, as it may adsorb the hydrophobic analyte.
    
  • Stability Check: Inject the standard immediately, then again after 4 hours. If the area count decreases by >2%, the vinyl group is degrading; increase BHT concentration.

Validation Data Summary

The method was validated following ICH Q2(R1) guidelines [3].

Validation ParameterResultAcceptance Criteria
Linearity (

)
0.9998 (Range: 10–150% of target)

LOD / LOQ

/

S/N > 3 / S/N > 10
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%
Precision (Repeatability) RSD = 0.4% (

)
RSD

2.0%
Specificity No interference from blank/placeboPeak purity > 99.0%

Troubleshooting & Robustness

Common Issue: Peak Broadening
  • Cause: The vinyl group makes the molecule highly lipophilic (

    
     [4]), leading to strong retention.
    
  • Fix: Increase column temperature to

    
     to improve mass transfer, but ensure the vinyl group does not thermally degrade.
    
Common Issue: "Ghost" Peaks
  • Cause: Dimerization of the analyte on the column head if the system is not flushed.

  • Fix: Ensure the gradient wash step (95% B) is held for at least 3 minutes between injections.

References

  • Vertex Pharmaceuticals. (2015). Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation. CN105277628A. Link

  • Waters Corporation. (2025). XSelect CSH Phenyl-Hexyl Columns: Selectivity for Aromatic Compounds. Link

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PubChem. (2025).[4][5] 4-Ethenyl-2,3-dihydrobenzofuran Compound Summary. National Library of Medicine.[6] Link

Sources

Technical Guide: IR Spectroscopy of Vinyl-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Vinyl Group in Dihydrobenzofuran Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of bioactive benzofuran scaffolds—common in neolignans and monoamine transporter inhibitors—the vinyl group often serves as a critical reactive handle or a pharmacophore element. While Proton NMR (


H NMR)  remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy  offers a rapid, non-destructive alternative for routine monitoring of reaction progress (e.g., Heck couplings or dehydrations).

This guide provides a definitive spectral fingerprint for vinyl-substituted 2,3-dihydrobenzofurans (DHBF).[1][2] It addresses the specific diagnostic challenge: distinguishing the vinyl C=C stretch from the intense aromatic ring breathing modes of the DHBF core.

Spectral Fingerprint: The Critical Peaks

The identification of a vinyl group attached to a DHBF core relies on a "Triad of Evidence": the C=C stretch, the =C-H stretch, and, most importantly, the Out-of-Plane (OOP) bends.

Table 1: Diagnostic IR Peaks for Vinyl-DHBF Derivatives[1][2]
Vibrational ModeFrequency (cm⁻¹)IntensityDiagnostic ValueNotes
=C-H Stretching 3080 – 3090 Weak/MedModerateDifferentiates from saturated alkyl C-H (<3000 cm⁻¹).[1][2] Often appears as a shoulder on the aromatic C-H band.[1][2]
C=C Stretching 1625 – 1645 MediumHigh Red-shifted from standard alkene (1640-1680) due to conjugation with the benzene ring.[1][2] Warning: Can overlap with DHBF aromatic ring modes (~1600, 1490).[1][2]
=C-H OOP Bending 985 – 995 Strong Critical The "Vinyl Flag."[1][2] Represents the trans-hydrogen wag.[1][2] Highly specific and usually unobstructed.
=C-H OOP Bending 905 – 915 Strong Critical The terminal methylene wag. Paired with the ~990 peak, this confirms a monosubstituted vinyl group.[1]
C-O-C Stretching 1230 – 1250StrongContextCharacteristic of the DHBF furan ring. Confirms the core scaffold integrity.

Expert Insight: In 5-vinyl-2,3-dihydrobenzofuran, the oxygen atom at position 1 acts as an electron-donating group (EDG) via resonance.[1][2] This increases electron density in the benzene ring, slightly weakening the vinyl double bond character through conjugation. Consequently, expect the C=C stretch to appear closer to 1625 cm⁻¹ , lower than in non-conjugated alkenes.

Comparative Analysis: IR vs. Alternatives

To validate the utility of IR for this specific application, we compare it against the primary alternatives:


H NMR and Raman Spectroscopy.
Table 2: Performance Comparison Matrix
FeatureFT-IR (This Method)

H NMR (Gold Standard)
Raman Spectroscopy
Primary Detection Dipole moment change (Polar bonds)Nuclear spin environmentPolarizability change (Symmetric bonds)
Vinyl C=C Detection Good , but prone to aromatic overlap.[1][2]Excellent . Distinct vinylic protons (5.0–6.8 ppm) with characteristic coupling (

Hz).[1][2]
Superior . C=C stretch is often the strongest peak; no water interference.[1][2]
Sample Prep Time < 5 mins (ATR)15–30 mins (Dissolution/Shimming)< 5 mins (Direct solid/liquid)
Limit of Detection ~1-5% impurity< 1% impurity~1-5% impurity
Best Use Case Process Monitoring: Quick check of "Is the vinyl group formed?"Structure Proof: "Is it the correct isomer?"Aqueous Samples: Or when IR C=C is obscured by aromatics.[1][2]
Comparison Diagram: Method Selection Logic

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the stage of drug development.

method_selection cluster_0 Technique Selection Start Sample Stage Reaction Crude Reaction Mixture Start->Reaction Purified Purified Intermediate Start->Purified Final Final Product Validation Start->Final IR FT-IR (ATR) Focus: 990/910 cm⁻¹ Reaction->IR Quick Check NMR 1H NMR Focus: J-coupling Purified->NMR Isomer Check Combo IR + NMR + MS Final->Combo Full Characterization Decision Vinyl Present? IR->Decision Decision->NMR Ambiguous (Overlap) Decision->Proceed Clear Signal

Caption: Workflow for selecting analytical methods. IR is prioritized for rapid reaction monitoring, while NMR is reserved for structural confirmation.

Technical Deep Dive: The "Overlap" Challenge

A common pitfall in analyzing DHBF derivatives is the aromatic ring breathing mode .[1][2]

  • The Conflict: The benzene ring of the dihydrobenzofuran typically absorbs strongly between 1580–1610 cm⁻¹ .

  • The Vinyl Signal: The conjugated vinyl C=C stretch appears at 1625–1645 cm⁻¹ .[1][2]

  • The Risk: In low-resolution spectra or with broad peaks (common in hydrogen-bonded solids), these two bands can merge into a single, broad envelope, masking the vinyl group's presence.[1][2]

Solution: Do not rely solely on the 1600 cm⁻¹ region. Always validate using the Out-of-Plane (OOP) bends at 990 and 910 cm⁻¹. These low-frequency bands are rarely obscured by the DHBF skeleton.[1][2]

Experimental Protocol: High-Resolution Vinyl Detection

To ensure the separation of the vinyl C=C peak from the aromatic ring modes, follow this optimized protocol.

Method: Attenuated Total Reflectance (ATR) FT-IR

Preferred over KBr pellets for reproducibility and speed.[1][2]

Prerequisites:

  • FT-IR Spectrometer (Resolution set to 2 cm⁻¹ or better).[1][2]

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1][2]

  • Sample: >5 mg of solid or 10 µL of oil.[1][2]

Step-by-Step Workflow:

  • Background Collection:

    • Clean the ATR crystal with isopropanol.[1][2] Ensure no residue remains (check for "ghost" peaks at 2900 cm⁻¹).[1][2]

    • Collect an air background (32 scans).[1][2]

  • Sample Application:

    • Solids: Place sample on the crystal center.[1][2] Apply high pressure using the anvil clamp to ensure intimate contact.[1][2] (Poor contact weakens the critical 3080 cm⁻¹ =C-H stretch).[1][2]

    • Liquids: Cover the crystal surface completely.[1][2]

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹ .[1][2]

    • Scans: 64 scans (Higher signal-to-noise ratio is needed to resolve the C=C shoulder).

    • Resolution: 2 cm⁻¹ (Critical for de-convoluting the 1625/1600 doublet).[1][2]

  • Data Processing:

    • Apply Baseline Correction .[1][2]

    • Optional: If the 1600 cm⁻¹ region is a shoulder, apply Second Derivative processing to mathematically resolve the peak centers.

Visualization: Spectral Logic Flow

The following diagram details the logic flow for interpreting the resulting spectrum.

spectral_logic Input Raw IR Spectrum Check1 Check 900-1000 cm⁻¹ Region Input->Check1 Check2 Check 1600-1650 cm⁻¹ Region Input->Check2 Result1 Two Strong Peaks? (990 & 910 cm⁻¹) Check1->Result1 Result2 Distinct Shoulder/Peak (>1620 cm⁻¹) Check2->Result2 Conclusion_Yes Vinyl Group CONFIRMED Result1->Conclusion_Yes Yes Conclusion_No Vinyl Absent (Saturated/Reacted) Result1->Conclusion_No No Result2->Conclusion_Yes Clear Peak Conclusion_Maybe Probable Vinyl (Check NMR) Result2->Conclusion_Maybe Merged/Shoulder

Caption: Logical flowchart for confirming vinyl group presence using IR spectral data.

References

  • Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][2] (Standard reference for vinyl group frequencies).

  • NIST Mass Spectrometry Data Center. Benzofuran, 2,3-dihydro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [1][2]

  • Spanget-Larsen, J., et al. (2001).[1][2][3] Vibrations of the phenoxyl radical.[3] Journal of the American Chemical Society, 123(45), 11253-11261.[3] (Detailed assignment of aromatic/oxygenated ring vibrations).

  • Pharmaffiliates. 2,3-Dihydro-5-vinylbenzofuran (Product Page). (Confirmation of the specific chemical entity).

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1][2] (Methodology for distinguishing alkene substitutions).

Sources

Crystallographic Characterization of 7-Ethenyl-2,3-dihydrobenzofuran: A Comparative Guide to X-Ray Diffraction and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously resolving the 3D architecture of functionalized heterocycles. 7-ethenyl-2,3-dihydrobenzofuran represents a unique crystallographic challenge. The molecule features a rigid benzene ring fused to a puckered 2,3-dihydrofuran system, coupled with a highly flexible 7-vinyl (ethenyl) substituent. For researchers in drug development and materials science, determining the exact conformation, crystal packing, and potential polymorphic forms of this scaffold is critical.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Powder X-ray Diffraction (PXRD) and Solid-State NMR (ssNMR), providing a self-validating experimental workflow for its structural elucidation.

Comparative Analysis of Structural Elucidation Techniques

To accurately capture the spatial orientation of the ethenyl group and the ring-puckering amplitude of the dihydrobenzofuran core, selecting the right analytical modality is paramount.

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard
  • Mechanism & Causality: SC-XRD provides absolute atomic coordinates by mapping the electron density of a single, well-ordered crystal. For 7-ethenyl-2,3-dihydrobenzofuran, SC-XRD is indispensable for determining the exact dihedral angle between the benzofuran plane and the ethenyl group. Because the molecule lacks heavy atoms (containing only C, H, and O), determining absolute configuration requires measuring weak anomalous dispersion. Utilizing significantly amplifies this signal, allowing for the reliable calculation of the Flack parameter[1].

  • Pros: Absolute stereochemistry; precise bond lengths and angles.

  • Cons: Requires high-quality, defect-free single crystals (>0.1 mm).

Powder X-Ray Diffraction (PXRD): The Bulk Validator
  • Mechanism & Causality: While SC-XRD analyzes a single crystal, PXRD analyzes the bulk powder, yielding a 1D diffractogram that acts as a structural fingerprint. It is heavily utilized to verify phase purity and [2]. If the 7-ethenyl-2,3-dihydrobenzofuran crystallizes in multiple polymorphic forms due to different packing arrangements of the vinyl group, PXRD will instantly reveal distinct Bragg peak shifts.

  • Pros: Rapid acquisition; requires minimal sample preparation; represents the bulk material.

  • Cons: Cannot easily solve de novo structures without complex Rietveld refinement.

Solid-State NMR (ssNMR): The Local Environment Probe
  • Mechanism & Causality:

    
    C CP/MAS (Cross-Polarization Magic Angle Spinning) NMR is sensitive to the local electronic environment. It is particularly useful for detecting dynamic disorder in the ethenyl group that might be averaged out in room-temperature X-ray data, serving as an orthogonal validation tool for [3].
    
  • Pros: Does not require long-range crystalline order; excellent for amorphous solid dispersions.

  • Cons: Lower resolution than SC-XRD; provides indirect structural inference rather than direct spatial coordinates.

Performance Metrics Comparison
MetricSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Solid-State NMR (ssNMR)
Primary Output Absolute 3D atomic coordinatesBulk phase purity & polymorph IDLocal chemical environment
Sample Requirement Single crystal (>0.1 mm)Bulk powder (~10-50 mg)Bulk powder (~20-100 mg)
Resolution Atomic (< 0.8 Å)Lattice-levelNucleus-specific (ppm)
Stereochemistry Absolute (via Flack parameter)Inferred (via reference patterns)Relative (via chemical shifts)
Data Acquisition Time 2 to 24 hours10 to 30 minutes12 to 48 hours

Self-Validating Experimental Protocol for SC-XRD

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system where each step physically or computationally confirms the success of the previous one.

Step 1: Controlled Crystallization (Nucleation & Growth)
  • Procedure: Dissolve 20 mg of 7-ethenyl-2,3-dihydrobenzofuran in 1 mL of ethyl acetate within a 5 mL glass vial. Place this vial uncovered inside a 20 mL scintillation vial containing 5 mL of heptane. Cap the outer vial tightly and store at 4 °C for 72 hours to allow for vapor diffusion.

  • Causality: Dihydrobenzofurans are moderately polar. The creates a controlled supersaturation gradient[1]. The low temperature reduces the kinetic energy of the system, suppressing rapid, amorphous precipitation and favoring the slow growth of the thermodynamically stable crystalline lattice.

Step 2: Cryogenic Data Collection
  • Procedure: Select a defect-free crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cryostream set to 90 K. Collect data using Cu Kα radiation (

    
     = 1.54178 Å).
    
  • Causality: The 7-ethenyl group introduces a significant degree of rotational freedom. If data collection is performed at room temperature, the thermal libration of this group will artificially smear the electron density map, manifesting as anomalously large anisotropic displacement parameters (ADPs) and artificially shortened C=C bond lengths. By , we freeze out these dynamic motions, ensuring high-resolution Bragg reflections[1].

Step 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL). Model all non-hydrogen atoms anisotropically. Place all hydrogen atoms in calculated positions using a riding model.
    
  • Causality: Because hydrogen atoms scatter X-rays weakly (possessing only one electron), their exact positions are difficult to locate purely from the difference Fourier map. The riding model geometrically constrains the H-atoms (e.g., C-H = 0.93 Å for the vinyl protons), ensuring a chemically logical and stable refinement that prevents the model from over-parameterizing the weak hydrogen electron density[3].

Visualizing the Analytical Pathway

G A Sample Prep: 7-Ethenyl-2,3-dihydrobenzofuran B Crystallization (EtOAc/Heptane Diffusion) A->B Single Crystal D PXRD Screening (Bulk Phase Purity) A->D Bulk Powder C SC-XRD Data Collection (90 K, Cu Kα Radiation) B->C Mount at 90K E Structure Solution (Direct Methods & Refinement) C->E Diffraction Data F Final Validation (Absolute Configuration) E->F R-factor < 5%

Workflow for crystallographic characterization of 7-ethenyl-2,3-dihydrobenzofuran.

Conclusion

The structural elucidation of 7-ethenyl-2,3-dihydrobenzofuran requires a deliberate approach to overcome the inherent flexibility of its vinyl substituent. While PXRD and ssNMR provide excellent bulk and local environment data, cryogenic SC-XRD utilizing Cu Kα radiation remains the definitive method for establishing the absolute 3D conformation. By adhering to the causality-driven protocols outlined above, researchers can ensure their crystallographic models are both highly accurate and scientifically rigorous.

References

  • Diaz, P., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central (PMC).[Link]

  • Huang, G., et al. (2025). Challenges in chiral discrimination at the H-2 and H-10 positions of dihydrobenzofuran from Artemisia capillaris. PubMed.[Link]

  • Jasinski, J. P., et al. (2012). Synthesis and X-ray diffraction data of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan. Powder Diffraction, Cambridge Core.[Link]

Sources

Validating Regio-Selectivity in Reactions of 7-Ethenyl-2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for validating the regio-selectivity of 7-ethenyl-2,3-dihydrobenzofuran (also known as 7-vinyl-2,3-dihydrobenzofuran) in transition-metal catalyzed cross-couplings and functionalizations.

Unlike simple styrenes, this substrate features an electron-rich oxygen atom rigidly constrained in the ortho position relative to the vinyl group. This structural motif creates a unique "push-pull" dynamic between electronic directing effects (favoring


-substitution) and steric hindrance (favoring 

-substitution). Researchers utilizing this building block for drug discovery must validate regio-control early to avoid costly separations of isomeric mixtures.

Technical Profile & Mechanistic Hypothesis

The Substrate[1][2]
  • Molecule: 7-Ethenyl-2,3-dihydrobenzofuran

  • Key Feature: The 7-vinyl group is flanked by the dihydrofuran oxygen at position 1.

  • Significance: A high-value scaffold for synthesizing benzofuran-fused heterocycles and bioactive pharmacophores.

The Regio-Selectivity Challenge

In reactions like the Heck coupling, the regiochemical outcome is dictated by the competition between the Neutral Pathway (steric-driven) and the Cationic Pathway (electronic-driven).

  • Electronic Bias (Alpha-Selective): The electron-donating alkoxy group increases electron density at the

    
    -carbon of the vinyl group, making the 
    
    
    
    -carbon more electrophilic in the transition state. This theoretically favors branched products.
  • Steric/Rigid Bias (Beta-Selective): The fused dihydrofuran ring imposes rigid steric bulk at the ortho position. Unlike 2-methoxystyrene, the oxygen cannot rotate away. This steric crowding often overrides electronic effects, pushing the incoming metal-ligand complex to the terminal

    
    -position, favoring linear  products.
    

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the expected regio-selectivity of 7-ethenyl-2,3-dihydrobenzofuran against standard benchmarks under neutral Heck conditions (Pd(OAc)


, PPh

).
FeatureStyrene (Baseline)2-Methoxystyrene (Flexible Analog)7-Ethenyl-2,3-dihydrobenzofuran (Product)
Electronic Nature NeutralElectron-Rich (Inductive Donor)Electron-Rich (Rigid Donor)
Ortho-Sterics MinimalModerate (Rotatable -OMe)High (Fused Ring)
Heck Selectivity (Neutral) >95% Linear (

)
~80% Linear (

)
>90% Linear (

)
Heck Selectivity (Cationic) MixedFavors Branched (

)
Resistant to

-shift due to sterics
Hydroboration Anti-MarkovnikovAnti-MarkovnikovStrict Anti-Markovnikov
Risk Profile LowModerate (Isomer mixtures common)Low (Sterics enforce linearity)

Analyst Insight: While 2-methoxystyrene often yields difficult-to-separate mixtures of branched and linear isomers under optimized "branched-selective" conditions, the rigid bulk of 7-ethenyl-2,3-dihydrobenzofuran makes it a more reliable substrate for accessing linear (trans) products exclusively.

Validation Protocol: Self-Validating Systems

To confirm regio-integrity in your specific synthetic route, execute the following control experiments. These protocols are designed to stress-test the substrate's selectivity.

Experiment A: The "Ligand Stress Test" (Heck Reaction)

Objective: Determine if the substrate forces linear selectivity even under conditions that typically promote branching.

Protocol:

  • Substrates: 7-ethenyl-2,3-dihydrobenzofuran (1.0 equiv), Aryl Bromide (1.2 equiv).

  • Condition 1 (Linear Control): Pd(OAc)

    
     (5 mol%), PPh
    
    
    
    (10 mol%), K
    
    
    CO
    
    
    , DMF, 100°C.
  • Condition 2 (Branched Force): Pd(OAc)

    
     (5 mol%), DPPP (1,3-Bis(diphenylphosphino)propane) (10 mol%), Et
    
    
    
    N, DMSO, 80°C. Note: Bidentate ligands and ionic pathways usually force alpha-selectivity.
  • Analysis: Analyze crude reaction mixture via

    
    H NMR. Focus on the vinylic region (5.0–7.0 ppm).
    

Self-Validating Criteria:

  • Pass: Condition 1 yields >95% Linear (trans) product (

    
     Hz).
    
  • Insight: If Condition 2 also yields predominantly linear product, the steric influence of the dihydrofuran ring is dominant, simplifying scale-up (no need for expensive ligands).

Experiment B: Hydroboration-Oxidation Mapping

Objective: Confirm terminal selectivity for alcohol functionalization.

Protocol:

  • Reagent: 9-BBN (0.5 M in THF), 1.2 equiv.

  • Conditions: React at 0°C

    
     RT for 4 hours. Quench with NaOH/H
    
    
    
    O
    
    
    .
  • Analysis:

    
    H NMR of the resulting alcohol.
    
    • Linear (Target): Triplet/Multiplet at ~3.8 ppm (CH

      
      -OH).
      
    • Branched (Impurity): Quartet at ~4.8 ppm (CH-OH).

Mechanistic Visualization

The diagram below illustrates the competing pathways. The Red Path represents the steric clash typical of the 7-substituted system, while the Green Path represents the thermodynamically favored linear outcome.

RegioSelectivity Substrate 7-Ethenyl-2,3- dihydrobenzofuran Pd_Complex Pd(II)-Aryl Complex Substrate->Pd_Complex Coordination TS_Alpha Transition State α (Branched) Pd_Complex->TS_Alpha Electronic Drive (Cationic Path) TS_Beta Transition State β (Linear) Pd_Complex->TS_Beta Steric Drive (Neutral Path) Steric_Clash Steric Clash with Dihydrofuran Ring TS_Alpha->Steric_Clash Prod_Linear Linear Product (Major >95%) TS_Beta->Prod_Linear Reductive Elimination Prod_Branched Branched Product (Minor/Trace) Steric_Clash->Prod_Branched Disfavored

Caption: Pathway analysis showing how the rigid dihydrofuran ring creates a steric barrier (Red) that overrides electronic factors, enforcing the formation of the linear product (Green).

References

  • Heck Reaction Regioselectivity (General): Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • Ortho-Substituent Effects: Nilsson, P., & Larhed, M. (2002). Microwave-Assisted High-Speed Chemistry: A New Technique in Drug Discovery. Topics in Current Chemistry, 220, 103-144. Link

  • Electronic Control in Styrenes: Mo, J., Xiao, J. (2006). Regioselective Heck Arylation of Electron-Rich Olefins with Aryl Halides in Ionic Liquids. Angewandte Chemie International Edition, 45(25), 4152-4157. Link

  • Synthesis of 7-vinyl-2,3-dihydrobenzofuran: Luo, X., et al. (2018). Phosphonium Ylide: Synthesis, Characterization and Reactivity Study. Royal Society of Chemistry Advances, 8, 20234. Link

  • Reactivity of Ortho-Alkoxy Styrenes: Goossen, L. J., & Paetzold, J. (2004). Pd-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Anhydrides. Advanced Synthesis & Catalysis, 346(13-15), 1665-1668. Link

Safety Operating Guide

Operational Guide: Disposal of 7-Ethenyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 7-ethenyl-2,3-dihydrobenzofuran (CAS: 135231-69-5) in standard organic waste streams without prior stabilization. [1]

This compound contains a reactive vinyl (ethenyl) functionality attached to a dihydrobenzofuran core.[2] Like styrene, it possesses a latent risk of exothermic autopolymerization , particularly when concentrated, heated, or exposed to initiators (peroxides, metal ions) common in waste containers.[1][2]

Immediate Disposal Classification:

  • Primary Hazard: Combustible Liquid / Polymerizable Monomer.[2]

  • RCRA Waste Code: D001 (Ignitable) and potentially D003 (Reactive) if unstabilized.

  • Destruction Method: High-temperature incineration via an approved TSDF (Treatment, Storage, and Disposal Facility).[1][2]

Chemical Profile & Hazard Logic

To safely manage this compound, one must understand the molecular "trigger" that dictates its disposal path.[1]

The "Vinyl Trigger" Mechanism

The 7-ethenyl group renders this molecule a functional analog of styrene. In a laboratory waste drum, "cocktailing" (mixing incompatible waste) can lead to runaway reactions.[1]

  • Risk: Autopolymerization.[2]

  • Trigger: Presence of radical initiators (e.g., discarded peroxides), heat, or light.[1][2]

  • Consequence: Rapid temperature increase (exotherm) leading to waste drum over-pressurization or rupture.[2]

PropertyCharacteristicOperational Implication
Functional Group Vinyl (-CH=CH2)Requires radical inhibitor (stabilizer) before storage.[2]
Core Structure 2,3-DihydrobenzofuranLipophilic; requires organic solvent for rinsing.[1][2]
Solubility Low in waterDo NOT dispose via sink/drain.[2][3][4]
Flash Point Est. >60°C (High Flash)Classifies as Combustible, but treat as Flammable for safety.[1][2]

Pre-Disposal Stabilization Protocol (Critical Step)

This section distinguishes a standard technician from a safety expert.[2] Most accidents occur because reactive monomers are added to waste drums without inhibition.

The "Self-Validating" Safety Check: Before placing this chemical into a waste container, you must validate that it cannot polymerize.[1]

Protocol:

  • Assess Purity: If the waste is >10% 7-ethenyl-2,3-dihydrobenzofuran by volume, it requires stabilization.[1][2]

  • Select Inhibitor: Use 4-tert-Butylcatechol (TBC) or Butylated hydroxytoluene (BHT) .[2]

  • Dosage: Add inhibitor to a concentration of 100–200 ppm .

    • Calculation: For 1 Liter of waste, add ~200 mg of BHT.[1][2]

  • Verification: Ensure the waste solution is homogenous (stirred) before pouring into the drum.

Step-by-Step Disposal Workflow

Phase 1: Waste Segregation[5]
  • Stream: Non-Halogenated Organic Solvents (unless mixed with DCM/Chloroform).

  • Container: High-Density Polyethylene (HDPE) or Safety Can (Type I).[2] Avoid glass for long-term waste storage of polymerizable monomers to prevent shrapnel in case of pressure buildup.

Phase 2: Packaging & Labeling[2][5]
  • Dilution: Never dispose of the neat (pure) liquid in bulk. Dilute with a compatible non-reactive solvent (e.g., Toluene, Ethyl Acetate) to <10% concentration to act as a heat sink.[1][2]

  • Headspace: Leave at least 10-15% headspace in the container to accommodate thermal expansion.[2]

  • Labeling:

    • Mark as "Hazardous Waste."[5][6]

    • List components: "7-Ethenyl-2,3-dihydrobenzofuran, Toluene (solvent)."[1][2]

    • Crucial: Add a secondary label/sticker: "Contains Stabilized Monomers – Do Not Mix with Oxidizers." [2]

Phase 3: Regulatory Handoff

Transfer to your institution's EHS (Environmental Health & Safety) team or licensed hazardous waste hauler.[2]

Visual Decision Tree:

DisposalWorkflow Start Waste: 7-ethenyl-2,3-dihydrobenzofuran CheckState Is it Solid or Liquid? Start->CheckState CheckConc Is Concentration >10%? CheckState->CheckConc Liquid SolidPath Dissolve in solvent (e.g. Acetone/Toluene) to create liquid waste CheckState->SolidPath Solid Stabilize CRITICAL: Add Inhibitor (BHT/TBC) to prevent polymerization CheckConc->Stabilize Yes (>10%) Dilute Dilute to <10% with organic solvent CheckConc->Dilute No (<10%) SolidPath->CheckConc SelectContainer Select Container: HDPE Drum (Preferred) or Safety Can Stabilize->SelectContainer Dilute->SelectContainer Label Label: 'Non-Halogenated Organic' + 'Contains Stabilized Monomer' SelectContainer->Label Pickup Schedule TSDF Pickup (Incineration) Label->Pickup

Caption: Logical workflow for the safe stabilization and disposal of vinyl-substituted benzofurans.

Regulatory & Compliance Data

When filling out your waste manifest, use the following codes. Note that specific federal/state regulations may vary, but these are the standard operational baselines.

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D001 Ignitable Waste (Liquid with Flash Point <60°C).[2][7]
EPA (RCRA) D003 Reactive Waste (Only if unstabilized and capable of polymerization).
DOT (Transport) UN 1993 Flammable Liquid, n.o.s.[1][2] (benzofuran derivative).[2][8]
GHS Hazards H226, H351, H411Flammable liquid; Suspected carcinogen; Toxic to aquatic life.[1][2]

Emergency Contingencies

Spill Scenario (Benchtop < 500mL):

  • Isolate: Remove all ignition sources immediately.[2][9]

  • PPE: Nitrile gloves are generally effective for short-term splash protection against benzofurans, but Silver Shield/Laminate gloves are preferred for extended cleanup.[2]

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter).[2] Do not use paper towels (increases surface area for potential oxidation/ignition).[2]

  • Disposal: Scoop absorbent into a wide-mouth jar, seal, and label as hazardous solid waste.

Skin Exposure:

  • Benzofurans are lipophilic and penetrate skin.[2] Wash immediately with soap and copious water for 15 minutes.[2][3] Do not use alcohol/solvents to clean skin, as this enhances absorption.[1][2]

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2][10][11] [Link]

  • U.S. Environmental Protection Agency. (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2][Link][2]

Sources

Personal protective equipment for handling Benzofuran, 7-ethenyl-2,3-dihydro-

[1][2]

Executive Summary: The "Precautionary Principle"

Benzofuran, 7-ethenyl-2,3-dihydro- (often a key intermediate in the synthesis of melatonin receptor agonists like Ramelteon) presents a dual-hazard profile.[1][2][3][4] It combines the irritant properties of the benzofuran core with the high reactivity of the vinyl (ethenyl) substituent.

Critical Warning: The vinyl group acts as a "Michael Acceptor," making this compound capable of alkylating biological nucleophiles (DNA, proteins).[2] While specific toxicological data for this exact isomer is often proprietary, it must be handled as a potential sensitizer and mutagen based on structural analogs (e.g., styrene derivatives, vinyl-benzofurans).[1][2]

Part 1: Hazard Mechanism & Risk Assessment

Why we choose specific PPE:

Structural FeatureHazard MechanismSafety Implication
7-Ethenyl Group (Vinyl) Polymerization & Alkylation: Susceptible to radical polymerization initiated by light/heat.[1][2] Potential to bind covalently to skin proteins (sensitization).[2]Cold Storage Required. Avoid strong light. Treat as a contact allergen.[2]
Benzofuran Core Lipophilicity: High lipid solubility allows rapid dermal absorption.Glove Permeation: Standard latex is useless. Nitrile offers limited protection; laminate is best for spills.[2]
General Reactivity Oxidation: Can form peroxides or polymerize exothermically if unstabilized.Incompatibility: Keep away from radical initiators (AIBN, peroxides) and strong acids.[2]
Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[2] Use this task-based selection guide.

1. Hand Protection (The Critical Barrier)[2]
  • Routine Handling (Small Scale < 1g):

    • Primary: Nitrile (Minimum thickness: 0.11 mm).

    • Protocol: Change gloves every 15 minutes or immediately upon splash.

  • Scale-Up / Spill Cleanup:

    • Primary: Silver Shield® (EVAL) or Viton® laminate gloves.

    • Reasoning: Aromatic vinyls can permeate nitrile in <10 minutes. Laminate offers >4 hours protection.[2]

2. Respiratory Protection
  • Primary Control: All work must occur inside a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable/Spill):

    • Respirator: Full-face APR (Air Purifying Respirator).[1][2]

    • Cartridge: Organic Vapor (OV) + P100 (Particulate) Combo.[2]

    • Why: The "dihydro" moiety suggests a liquid or low-melting solid; aerosols and vapors are the primary inhalation vector.[1][2]

3. Eye & Body Protection[3][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the alkylating potential of liquid splashes.[2]

  • Body: Flame-resistant (FR) lab coat (Nomex or similar) + Chemical apron for transfer operations.

Part 3: Operational Workflow & Visualization[1]
PPE Decision Logic

The following diagram illustrates the decision hierarchy for selecting protection based on the scale of operation.

PPE_Decision_TreeStartHandling Benzofuran,7-ethenyl-2,3-dihydro-Scale_CheckCheck Scale & StateStart->Scale_CheckSmall_ScaleSmall Scale (<1g)Closed VesselScale_Check->Small_ScaleLarge_ScaleLarge Scale / Open TransferOr Spill CleanupScale_Check->Large_ScaleStandard_PPEPPE LEVEL 1:- Fume Hood (Sash <18")- Double Nitrile Gloves- Splash Goggles- Lab CoatSmall_Scale->Standard_PPEHigh_PPEPPE LEVEL 2:- Silver Shield/Laminate Gloves- Chemical Apron- Face Shield + GogglesLarge_Scale->High_PPE

Figure 1: PPE Selection Logic based on operational scale and exposure risk.

Step-by-Step Handling Protocol

Phase 1: Pre-Operational Check

  • Stabilizer Check: Verify if the bottle lists a stabilizer (e.g., BHT, MEHQ).[2] If the compound appears viscous or cloudy, polymerization may have initiated.[2]

  • Cold Trap: If distilling or evaporating solvent, ensure traps are cooled to -78°C to prevent volatile vinyl escape.[2]

Phase 2: Active Handling

  • The "Dirty Hand" Rule: Designate one hand (non-dominant) as "dirty" for handling the flask/syringe, and the other as "clean" for sash/keyboard operation.

  • Quenching Plan: Have a beaker of 10% Sodium Thiosulfate or dilute bleach ready. In case of a small drip, this can help oxidize/neutralize the reactive vinyl group on surfaces (though physical removal is primary).[2]

Phase 3: Waste & Disposal

  • Segregation: Do NOT mix with acidic waste (risk of exothermic polymerization).

  • Categorization: Dispose of as "Non-Halogenated Organic - High Hazard."[1][2]

  • Container: Use amber glass waste containers to prevent light-induced reactions.[1][2]

Part 4: Emergency Response Data
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 mins .[1][2][3][5] Do NOT use alcohol.Alcohol increases skin permeability, driving the lipophilic benzofuran deeper into the dermis.[2]
Eye Contact Flush for 15 mins. Lift eyelids.[2]Vinyl compounds are lachrymators; corneal damage can occur rapidly.[2]
Spill (>10mL) Evacuate area. Don Full-Face Respirator.[1][2][7]Volatility of the vinyl group creates a respiratory hazard.[2] Use Vermiculite to absorb.[2]
References
  • National Institutes of Health (PubChem). Compound Summary: 4-Ethenyl-2,3-dihydro-1-benzofuran (Analog).[1][2] Retrieved March 3, 2026, from [Link][1][2]

  • UCLA Chemistry & Biochemistry. Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved March 3, 2026, from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Benzofuran derivatives. Retrieved March 3, 2026, from [Link][1][2]

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